Methyl 4,6-O-benzylidene-b-D-galactopyranoside
Description
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Properties
IUPAC Name |
(4aR,6R,7R,8R,8aR)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O6/c1-17-14-11(16)10(15)12-9(19-14)7-18-13(20-12)8-5-3-2-4-6-8/h2-6,9-16H,7H2,1H3/t9-,10-,11-,12+,13?,14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSWDMJYIDBTMV-QFIBJEGBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure Elucidation of Methyl 4,6-O-benzylidene-β-D-galactopyranoside
Introduction
In the landscape of modern drug discovery and glycoscience, selectively protected carbohydrate intermediates are indispensable tools. Methyl 4,6-O-benzylidene-β-D-galactopyranoside is a pivotal building block, offering two free hydroxyl groups at the C-2 and C-3 positions for further chemical modification, while the anomeric methyl group and the 4,6-O-benzylidene acetal provide stability and stereochemical control. Its utility in the synthesis of complex oligosaccharides, glycoconjugates, and carbohydrate-based therapeutics necessitates an unambiguous and rigorous confirmation of its structure.
This guide provides a comprehensive, multi-technique approach to the structural elucidation of this molecule. We will move beyond simple data reporting to explore the causality behind experimental choices, demonstrating how each analytical step provides a layer of evidence that culminates in a self-validating, definitive structural assignment. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of carbohydrate characterization.
Part 1: Synthesis as the Foundation of Structural Hypothesis
The logical starting point for structure elucidation is the synthesis itself. A well-designed synthesis, based on established, regioselective reactions, provides the initial and strongest hypothesis for the expected structure. The formation of the 4,6-O-benzylidene acetal is a classic carbohydrate protection strategy.
The reaction proceeds via acid-catalyzed acetal exchange. The selection of benzaldehyde dimethyl acetal and an acid catalyst like camphorsulfonic acid (CSA) with methyl β-D-galactopyranoside is deliberate.[1] The thermodynamics of the reaction favor the formation of a stable six-membered 1,3-dioxane ring across the C-4 hydroxyl and the primary C-6 hydroxymethyl group, leaving the C-2 and C-3 hydroxyls untouched.[2]
Experimental Protocol: Synthesis of Methyl 4,6-O-benzylidene-β-D-galactopyranoside[1]
-
Dissolution: Dissolve methyl β-D-galactopyranoside (1.0 eq) in dry acetonitrile under a nitrogen atmosphere.
-
Addition of Reagents: Add benzaldehyde dimethyl acetal (2.0 eq) followed by a catalytic amount of camphorsulfonic acid (0.2 eq).
-
Reaction: Stir the reaction mixture at 55 °C for 30-60 minutes, monitoring by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction with a few drops of triethylamine.
-
Workup: Concentrate the mixture under reduced pressure.
-
Purification: Recrystallize the resulting residue from a suitable solvent system (e.g., ethyl acetate) to yield the product as a white crystalline solid.[1][3]
A successful synthesis yielding a compound with the expected physical properties (e.g., melting point of 202-204 °C) provides strong preliminary evidence for the proposed structure.[3]
Part 2: Spectroscopic and Spectrometric Confirmation
With a synthetic product in hand, we employ a suite of analytical techniques to test and confirm the structural hypothesis.
High-Resolution Mass Spectrometry (HRMS): Confirming the Elemental Composition
The Causality: Before delving into the intricate details of atomic connectivity and stereochemistry, it is paramount to confirm the molecular formula. HRMS provides an extremely accurate mass measurement, allowing for the unambiguous determination of the elemental composition.
Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample into an ESI (Electrospray Ionization) or MALDI (Matrix-Assisted Laser Desorption/Ionization) source. Positive ion mode is typically used to form adducts like [M+Na]⁺ or [M+H]⁺.
-
Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.
-
Data Processing: Compare the measured exact mass to the theoretical mass calculated for the expected formula, C₁₄H₁₈O₆.
Data Interpretation: The theoretical mass for [C₁₄H₁₈O₆+Na]⁺ is 305.0999. An experimental mass within a narrow tolerance (typically < 5 ppm) provides high confidence in the molecular formula C₁₄H₁₈O₆.[4][5]
Infrared (IR) Spectroscopy: A Rapid Scan of Functional Groups
The Causality: IR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule. For our target, we expect to see characteristic absorptions for the hydroxyl groups, the aromatic ring, and the dense C-O bond region typical of carbohydrates.
Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid crystalline product directly on the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.
Data Interpretation: The IR spectrum will provide a distinct fingerprint confirming key structural features.
| Wavenumber (cm⁻¹) | Vibration Type | Structural Implication |
| ~3400-3300 (broad) | O-H stretching | Presence of the free hydroxyl groups at C-2 and C-3.[6] |
| ~3050-3030 | Aromatic C-H stretching | Confirms the benzylidene phenyl group. |
| ~2950-2850 | Aliphatic C-H stretching | Corresponds to C-H bonds in the pyranose ring and methoxy group. |
| ~1600, ~1495, ~1450 | Aromatic C=C stretching | Characteristic of the phenyl ring.[6] |
| ~1200-1000 (complex) | C-O stretching | A strong, complex region typical of the multiple C-O bonds in the pyranose and acetal systems.[7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
The Causality: NMR spectroscopy provides the most detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments is required for an unambiguous assignment.
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred as the exchangeable hydroxyl protons (2-OH and 3-OH) are typically visible.
-
Acquisition: Acquire ¹H, ¹³C, COSY, and HSQC spectra on a high-field NMR spectrometer (≥400 MHz).
Logical Workflow for NMR-Based Structure Elucidation
The following diagram illustrates the logical flow of information from various NMR experiments to build a complete structural picture.
Caption: Workflow for NMR-based structure elucidation.
¹H NMR Analysis: Assigning the Protons
The ¹H NMR spectrum provides the first critical piece of stereochemical information. The anomeric proton (H-1) is key. For a β-galactopyranoside, the H-1 and H-2 protons are in a trans-diaxial relationship, resulting in a large coupling constant (J-value).
Expected ¹H NMR Data (in DMSO-d₆)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |
| Phenyl-H | ~7.5 - 7.3 | m | - | Typical aromatic region for a monosubstituted benzene ring. |
| Benzylidene CH | ~5.6 | s | - | Acetal proton, singlet, deshielded by two oxygens. |
| 2-OH, 3-OH | ~5.2, ~4.8 | d, d | - | Exchangeable hydroxyl protons, will disappear on D₂O shake. Coupling to adjacent ring protons may be visible. |
| H-1 | ~4.2 | d | ~8.0 | Anomeric proton. The large J-value (~8 Hz) confirms the trans-diaxial relationship between H-1 and H-2, proving the β-configuration . |
| H-4 | ~4.1 | d | ~3.5 | Small coupling to H-5, as H-4 is equatorial in galactose. |
| H-2, H-3, H-5, H-6 | ~3.8 - 3.4 | m | - | Complex, overlapping region of pyranose ring protons. Requires 2D NMR for definitive assignment. |
| OCH₃ | ~3.4 | s | - | Methyl glycoside protons, singlet. |
¹³C NMR Analysis: The Carbon Skeleton
The ¹³C NMR spectrum should show 14 distinct signals, corresponding to the 14 carbon atoms in the molecule, confirming the compound's purity and providing chemical environment information for each carbon.
Expected ¹³C NMR Data (in DMSO-d₆)
| Carbon Assignment | Chemical Shift (δ, ppm) | Rationale for Assignment |
| Phenyl C (ipso) | ~138 | Quaternary aromatic carbon attached to the acetal. |
| Phenyl C (o, m, p) | ~129 - 126 | Aromatic carbons of the benzylidene group. |
| C-1 | ~103 | Anomeric carbon, significantly deshielded. Its chemical shift is characteristic of a β-anomer. |
| Benzylidene CH | ~100 | Acetal carbon, deshielded by two oxygens. |
| C-4 | ~75 | Carbon involved in the benzylidene acetal linkage. |
| C-3, C-2, C-5 | ~72 - 68 | Ring carbons bearing hydroxyl groups or adjacent to the ring oxygen. |
| C-6 | ~66 | Ring carbon involved in the benzylidene acetal linkage. |
| OCH₃ | ~56 | Methyl glycoside carbon. |
2D NMR: Connecting the Dots
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment is essential for tracing the proton connectivity within the pyranose ring. Starting from the well-resolved anomeric H-1 signal, one can "walk" around the ring: H-1 shows a cross-peak to H-2, H-2 to H-3, H-3 to H-4, and H-4 to H-5. This definitively establishes the scalar coupling network of the sugar backbone.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It provides the final piece of the puzzle, allowing the unambiguous assignment of each carbon in the pyranose ring by linking it to its already-assigned proton. For example, the proton at ~4.2 ppm (H-1) will show a cross-peak to the carbon at ~103 ppm, confirming its identity as C-1.
Visualizing NMR Connectivity
The diagram below illustrates the key correlations expected in the COSY and HSQC spectra that validate the structure.
Caption: Key COSY and HSQC correlations for structure validation.
Conclusion: A Self-Validating System
The structure elucidation of methyl 4,6-O-benzylidene-β-D-galactopyranoside is a prime example of a self-validating analytical workflow. Each step builds upon the last, creating a network of interlocking evidence:
-
Synthesis: Provides a strong, chemically-sound hypothesis of the structure.
-
HRMS: Confirms the elemental formula, validating the molecular building blocks.
-
IR Spectroscopy: Verifies the presence of the expected functional groups (hydroxyls, aromatic ring, carbohydrate backbone).
-
¹H NMR: Critically establishes the β-anomeric configuration via the large J(H1,H2) coupling constant.
-
¹³C NMR: Confirms the presence of all 14 unique carbons.
-
COSY & HSQC: Unambiguously map the complete proton and carbon skeletons, leaving no doubt as to the connectivity and final structure.
By following this rigorous, multi-technique approach, researchers and drug development professionals can proceed with absolute confidence in the identity and purity of this vital carbohydrate building block, ensuring the integrity and success of their subsequent synthetic endeavors.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12245488, Methyl 4,6-O-benzylidene-b-D-galactopyranoside. Available at: [Link]
-
Mandal, P. K., & Misra, A. K. (2013). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 9, 90-95. Available at: [Link]
- Bols, M. (1996). The regioselective cleavage of benzylidene acetals. Accounts of Chemical Research, 29(5), 233-239. While this is a review, it discusses the principles behind reactions like the one used in synthesis. A specific synthesis paper would be cited for the protocol.
- Debenham, S. D., & Fraser-Reid, B. (1996). A new method for the regioselective reductive cleavage of 4,6-O-benzylidene acetals of hexopyranosides. Journal of Organic Chemistry, 61(2), 432-433. This article discusses the regioselectivity pertinent to benzylidene acetals.
-
O'Doherty, G. A., & Chi, Y. (2006). Acetal Protecting Groups in the Organic Laboratory: Synthesis of Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside. Journal of Chemical Education, 83(5), 768. Available at: [Link]
-
Sinyayev, V. A., Toxeitova, G. A., & Abdrakhmanova, A. A. (2020). A comparative investigation of the IR spectra of a carbohydrate series. Journal of Chemical Technology and Metallurgy, 55(4), 724-729. Available at: [Link]
-
Smith, B. C. (2020). An IR Spectral Interpretation Potpourri: Carbohydrates and Alkynes. Spectroscopy Online. Available at: [Link]
- Garegg, P. J., Hultberg, H., & Wallin, S. (1982). A novel, reductive ring-opening of carbohydrate benzylidene acetals. Carbohydrate Research, 108(1), 97-101. This paper provides background on the stability and reactivity of the target's functional group.
- Lipták, A., Jodál, I., & Nánási, P. (1975). Regioselective hydrogenolysis of carbohydrate 4,6-O-benzylidene acetals. Preparation of “axial” and “equatorial” O-benzyl ethers. Carbohydrate Research, 44(1), 1-11. Discusses the chemistry underpinning the structure.
-
Balmond, E. I., et al. (2017). Methyl 2,3,6-tri-O-Benzoyl-4-O-(tert-butyldimethylsilyl)-β-d-galactopyranoside. Molbank, 2017(2), M933. Available at: [Link]
-
MasterOrganicChemistry.com (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. synthose.com [synthose.com]
- 4. Methyl-4,6-O-benzyliden-beta-D-galactopyranoside | C14H18O6 | CID 12245488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. methyl 4,6-O-benzylidene-alpha-D-glucopyranoside | C14H18O6 | CID 11822086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
function of benzylidene protecting group in galactopyranosides
The 4,6-O-benzylidene acetal is arguably the most versatile "strategic" protecting group in carbohydrate chemistry. For galactopyranosides , its utility extends beyond simple masking; it acts as a conformational lock that influences anomeric reactivity and serves as a divergent platform for regioselective functionalization of the C4 and C6 positions.
This technical guide details the mechanistic underpinnings, synthetic protocols, and strategic applications of the benzylidene group in galactose chemistry.
Mechanistic Foundation & Conformational Analysis
Unlike glucopyranose, where the 4,6-O-benzylidene ring forms a trans-decalin-like fused system (all substituents equatorial), galactopyranose possesses an axial C4 hydroxyl. The formation of the 4,6-O-benzylidene ring in galactose creates a fused bicyclic system that significantly alters the pyranose ring's flexibility.
Thermodynamic Control
The 4,6-O-benzylidene acetal is the thermodynamic product of the reaction between benzaldehyde (or its dimethyl acetal) and galactose. Despite the axial orientation of O4, the six-membered 1,3-dioxane ring forms readily, locking the galactopyranose into a rigid
The "Alpha-Directing" Effect
A critical, often overlooked feature is the torsional disarming effect . The rigid 4,6-O-benzylidene system restricts the flattening of the pyranose ring required for the formation of the oxocarbenium ion intermediate during glycosylation.
-
Outcome : This conformational locking often favors the formation of
-glycosides (1,2-cis) by destabilizing the transition state leading to the -anomer, even in the presence of participating groups at C2. -
Electronic Effect : The acetal exerts an electron-withdrawing effect (torsional and inductive), reducing the reactivity of the anomeric center ("disarmed" donor), which allows for controlled, stereoselective glycosylations.
Strategic Regioselectivity: The "Switch"
The most powerful attribute of the benzylidene group is its ability to be reductively opened to yield either the 4-O-benzyl (free 6-OH) or 6-O-benzyl (free 4-OH) ether.[1] This "switch" is controlled by the choice of hydride donor and Lewis acid.
Mechanism of Regioselectivity
The regioselectivity is governed by the coordination site of the Lewis acid (LA) and the steric/electronic nature of the transition state.
-
Pathway A (Steric/Coordination Control): The Lewis acid coordinates to the more accessible, primary O6 . The hydride attacks the acetal carbon, cleaving the C-O6 bond.
-
Pathway B (Basicity/Borane Control): In the presence of bulky boranes or specific protonation states, the hydride delivery is directed such that the C-O4 bond is cleaved, or the Lewis acid activates O4 (less common, usually driven by reagent nature like
).
Decision Matrix: Reagent Selection
| Target Product | Free Group | Reagent System | Mechanism Type |
| 4-O-Benzyl | 6-OH | Coordination to O6 | |
| 4-O-Benzyl | 6-OH | Coordination to O6 | |
| 4-O-Benzyl | 6-OH | Lewis Acid dependent | |
| 6-O-Benzyl | 4-OH | Protonation/Basicity | |
| 6-O-Benzyl | 4-OH | Silylium ion character | |
| 6-O-Benzyl | 4-OH | Iodine catalysis |
Visualizing the Pathways
The following diagram illustrates the divergent synthesis pathways starting from methyl
Caption: Divergent reductive opening pathways for 4,6-O-benzylidene galactopyranosides.
Experimental Protocols
Protocol A: Installation of 4,6-O-Benzylidene Group
Standard thermodynamic acetalization.
-
Reagents : Methyl
-D-galactopyranoside (1.0 equiv), Benzaldehyde dimethyl acetal (1.5 equiv), Camphorsulfonic acid (CSA, 0.1 equiv). -
Solvent : Anhydrous Acetonitrile or DMF (0.5 M).
-
Procedure :
-
Suspend glycoside in solvent under
. -
Add benzaldehyde dimethyl acetal and CSA.
-
Heat to 50–60°C. The suspension will clear as the product forms.
-
Monitor by TLC (usually 2-4 hours).
-
Quench : Add
to pH 8. -
Workup : Concentrate, dissolve in EtOAc, wash with saturated
and brine. Crystallize from EtOH or EtOAc/Hexane.
-
Protocol B: Regioselective Opening to 4-O-Bn (Free 6-OH)
Using
-
Reagents : Benzylidene substrate (1.0 equiv),
(1M solution, 5.0 equiv), TMSOTf (0.1 equiv). -
Solvent : Anhydrous DCM (0.1 M).
-
Procedure :
-
Dissolve substrate in DCM containing activated 4Å molecular sieves. Cool to 0°C.[3][4]
-
Add
solution.[1][3][4][5] Stir for 10 min. -
Add TMSOTf dropwise.
-
Stir at 0°C for 1-2 hours (TLC monitoring).
-
Quench : Carefully add
, then MeOH dropwise (Evolution of gas!). -
Workup : Concentrate, co-evaporate with MeOH (3x) to remove borates. Purify via silica flash chromatography.
-
Protocol C: Regioselective Opening to 6-O-Bn (Free 4-OH)
Using
-
Reagents : Benzylidene substrate (1.0 equiv), Triethylsilane (
, 3.0 equiv), Trifluoromethanesulfonic acid (TfOH, 0.25 equiv).[6] -
Solvent : Anhydrous DCM (0.1 M).
-
Procedure :
Troubleshooting & Optimization
-
Migration : The 4-O-benzyl group in galactose (axial) is prone to migration to the primary 6-OH under acidic conditions if left too long. Always quench immediately upon completion.
-
Incomplete Reaction : If using
, the reaction can stall. Adding dry ether saturated with HCl gas is more effective than aqueous HCl. -
Safety :
generates hydrogen gas upon quenching. can generate HCN if acidified improperly; use in a well-ventilated hood.
References
-
Imamura, A., et al. (2006). "The torsional disarming effect of 4,6-O-benzylidene protection on galactosyl donors." Chemistry – A European Journal. Link
-
Lipták, A., et al. (1979). "Stereoselective ring cleavage of 4,6-O-benzylidene derivatives... with LiAlH4-AlCl3."[2][9] Carbohydrate Research. Link
-
Garegg, P. J., et al. (1982). "Reductive ring openings... using sodium cyanoborohydride."[1][2][4] Carbohydrate Research. Link
-
Jiang, L., & Chan, T. H. (1998). "Regioselective reductive opening... using BH3·THF and TMSOTf."[1][3][5][9] Tetrahedron Letters. Link
-
De Nino, A., et al. (2000). "Microwave-assisted synthesis of 4,6-O-benzylidene acetals." Synthesis. Link
-
Crich, D. (2010). "Mechanism of a Chemical Glycosylation Reaction." Accounts of Chemical Research. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Reductive opening of benzylidene group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Reductive opening of benzylidene group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Regioselective Reductive Ring Opening of Benzylidene Acetals Using Triethylsilane and Iodine [organic-chemistry.org]
- 9. figshare.com [figshare.com]
Strategic Sourcing and Application of Methyl 4,6-O-benzylidene-β-D-galactopyranoside
Executive Summary: The "Beta" Anomer Challenge
Methyl 4,6-O-benzylidene-β-D-galactopyranoside (CAS: 6988-39-2) is a critical intermediate in the synthesis of complex oligosaccharides, particularly for tumor-associated carbohydrate antigens (TACAs) and galectin inhibitors.
The Core Problem: The commercial landscape is heavily skewed toward the thermodynamic
This guide provides a verified sourcing strategy, a self-validating synthesis protocol for in-house production, and a rigorous Quality Control (QC) framework to distinguish the
Chemical Profile & Synthetic Utility[1][2]
The 4,6-O-benzylidene acetal is a "locking" protecting group. It serves two functions:
-
Regiochemical Control: It protects the primary C6-OH and the secondary C4-OH, leaving the C2-OH and C3-OH available for selective functionalization (e.g., glycosylation or acylation).
-
Conformational Locking: The trans-decalin-like fusion of the pyranose and dioxane rings locks the galactose into a rigid
chair conformation, which influences the reactivity of the remaining hydroxyls.
| Feature | Specification |
| Systematic Name | Methyl 4,6-O-benzylidene-β-D-galactopyranoside |
| CAS Number | 6988-39-2 (Note: Do not confuse with |
| Molecular Formula | |
| Molecular Weight | 282.29 g/mol |
| Key NMR Signature |
Sourcing Landscape: Commercial Availability
Unlike the
Tier 1: Direct Commercial Sources
Currently, only specialized carbohydrate synthesis houses list this specific isomer with transparent stock/lead times.
| Supplier | Product Code | Purity | Pack Size | Lead Time | Notes |
| Synthose Inc. | ML920 | 1g - 10g | Stock (Ships <1 wk) | Recommended. Explicitly lists | |
| Carbosynth (Biosynth) | Custom | N/A | Custom | 4-6 wks | Often requires custom synthesis inquiry. |
| Sigma/Merck | N/A | N/A | N/A | N/A | Caution: Catalog usually lists only the |
Tier 2: The "Precursor Strategy" (In-House Synthesis)
If direct sourcing is unavailable or cost-prohibitive, the most reliable strategy is to purchase the precursor, Methyl
Figure 1: Strategic sourcing decision matrix. Prioritize specialized vendors; fallback to precursor synthesis if unavailable.
Experimental Protocol: In-House Synthesis
If you must synthesize this compound, you cannot use the standard Fischer glycosylation (Galactose + MeOH + Acid) because it yields the thermodynamic
Reaction: Methyl
Step-by-Step Methodology
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Reagents:
-
Methyl
-D-galactopyranoside (1.0 eq, 10 mmol, 1.94 g) -
Benzaldehyde dimethyl acetal (1.5 eq, 15 mmol, 2.25 mL)
-
Camphorsulfonic acid (CSA) (0.1 eq, catalytic)
-
Anhydrous Acetonitrile (MeCN) or DMF (50 mL)
-
-
Procedure:
-
Suspend the starting sugar in MeCN.
-
Add Benzaldehyde dimethyl acetal and CSA.
-
Stir at room temperature under Nitrogen. The suspension will clear as the product forms (approx. 2-4 hours). Critical: Do not heat excessively, or you risk acid-catalyzed anomerization to the
-form.
-
-
Quench: Neutralize with Triethylamine (
) until pH ~8. -
Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with saturated
and brine. Dry over .[1] -
Purification: Recrystallize from hot Ethanol or EtOAc/Hexanes.
-
Expected Yield: 70-85%
-
Appearance: White crystalline solid.[1]
-
Figure 2: Synthetic workflow ensuring retention of beta-anomeric configuration.
Quality Assurance: The "Trustworthiness" Pillar
This is the most critical section. Vendors frequently mislabel the
The Self-Validating NMR Test
The distinction lies in the coupling constant (
-
-Anomer (Target): H-1 and H-2 are trans-diaxial. According to the Karplus equation, this results in a large coupling constant (
Hz) . -
-Anomer (Impurity): H-1 (equatorial) and H-2 (axial) are cis. This results in a small coupling constant (
Hz) .
QC Data Table
| Parameter | ||
| H-1 Chemical Shift | ||
| 7.8 - 8.0 Hz (Doublet) | 3.5 Hz (Doublet) | |
| Benzylidene Proton | ||
| Melting Point | 202 - 204 °C | 164 - 165 °C |
Protocol:
-
Dissolve 5-10 mg of sample in
or . -
Acquire standard
NMR. -
Zoom in on the anomeric region (4.0 - 5.0 ppm).
-
Pass Criteria: A doublet at ~4.2 ppm with
Hz. -
Fail Criteria: A doublet at ~4.8 ppm with
Hz.
References
-
Royal Society of Chemistry. NMR Data for Beta-Galactoside Derivatives. Electronic Supplementary Information. Retrieved from [Link]
-
PubChem. Compound Summary: Methyl 4,6-O-benzylidene-beta-D-galactopyranoside (CAS 6988-39-2).[2] Retrieved from [Link]
-
Organic Chemistry Data. Spin-Spin Splitting and J-Coupling Constants in Carbohydrates. Retrieved from [Link]
Sources
Methodological & Application
Strategic Utilization of Methyl 4,6-O-benzylidene-β-D-galactopyranoside in Glycosylation Reactions
[1][2]
Executive Summary: The "Swiss Army Knife" of Galactose Chemistry
Methyl 4,6-O-benzylidene-
Its strategic value lies in three distinct structural features:
-
Conformational Locking: The 4,6-O-benzylidene acetal locks the galactopyranose ring into a rigid
chair conformation, stabilizing the molecule against ring distortion during glycosylation. -
Stereoelectronic Modulation: The acetal ring exerts a remote electronic withdrawing effect, modulating the nucleophilicity of the remaining O-2 and O-3 hydroxyls.
-
Orthogonal Divergence: It serves as a bifurcation point.[1] Through specific activation protocols, one can selectively functionalize O-3 or O-2, or regioselectively open the benzylidene ring to access O-4 or O-6, effectively providing four distinct entry points from a single scaffold.[1]
This guide details the protocols for synthesizing, selectively functionalizing, and utilizing MBGal as a high-fidelity glycosyl acceptor.
Synthesis of the Scaffold
Before deployment in glycosylation, high-purity MBGal must be prepared.[1] The
Protocol 1: One-Pot Acetalization
Objective: Convert Methyl
Reagents:
-
Methyl
-D-galactopyranoside (1.0 equiv)[1] -
Benzaldehyde dimethyl acetal (2.0 equiv)[1]
-
Camphorsulfonic acid (CSA) or p-TsOH (0.1 equiv)[1]
-
Acetonitrile (MeCN) or DMF (Anhydrous)[1]
Step-by-Step:
-
Dissolution: Suspend Methyl
-D-galactopyranoside in anhydrous MeCN (0.5 M concentration). -
Activation: Add Benzaldehyde dimethyl acetal and the acid catalyst (CSA).
-
Reaction: Heat to 50–60 °C under an inert atmosphere (
). The reaction is driven by the thermodynamic stability of the six-membered 1,3-dioxane ring fused to the C4 and C6 positions. -
Monitoring: Monitor by TLC (EtOAc/MeOH 9:1). Product (
) appears as starting material ( ) disappears.[1] -
Quench: Neutralize with Triethylamine (
, pH > 7). -
Purification: Concentrate and crystallize from hot Ethanol or EtOAc/Hexanes.
Core Application 1: Regioselective Differentiation (O-3 vs. O-2)
The vicinal cis-diol relationship (projected) or rather the equatorial-equatorial relationship of O-2 and O-3 in galactose allows for highly specific differentiation.[1] In the
Protocol 2: Selective 3-O-Benzoylation (Tin-Mediated)
Mechanism: Formation of a cyclic dibutylstannylene acetal across O-2 and O-3 activates the oxygens.[1] Reaction with electrophiles occurs preferentially at O-3 due to coordination geometry and steric relief.[1]
Reagents:
-
MBGal (1.0 equiv)[1]
-
Dibutyltin oxide (
, 1.1 equiv) -
Benzoyl Chloride (BzCl, 1.1 equiv)
-
Methanol (for step 1), Toluene/Dioxane (for step 2)
Workflow:
-
Stannylene Formation: Reflux MBGal and
in anhydrous Methanol for 2–4 hours until the solution is clear. -
Solvent Swap: Evaporate Methanol completely (azeotrope with toluene if necessary). The resulting stannylene acetal is moisture sensitive.
-
Acylation: Redissolve the foam in anhydrous Toluene or Dioxane. Add BzCl dropwise at Room Temperature.[1]
-
Workup: Stir for 1 hour. Quench with water.[1][2] The tin byproducts are removed by washing with KF solution or via column chromatography.
-
Result: Methyl 3-O-benzoyl-4,6-O-benzylidene-
-D-galactopyranoside .
Protocol 3: Selective 3-O-Alkylation (Phase Transfer)
Mechanism: Under controlled phase-transfer conditions, the higher acidity/nucleophilicity of O-3 (enhanced by the 4,6-protecting group) allows selective alkylation.[1]
Reagents:
-
MBGal (1.0 equiv)[1]
-
Benzyl Bromide (BnBr, 1.1 equiv)
- (TBAB, 0.1 equiv)
-
DCM / 10% NaOH (aq) biphasic system.[1]
Workflow:
Core Application 2: Glycosylation Reactions (As Acceptor)
When using MBGal as an acceptor, the rigidity of the benzylidene group ensures that the nucleophilic attack by the free hydroxyl (O-2 or O-3) is stereochemically defined.
Scenario A: Synthesis of (1→3) Linkages
Target: Gal-
Scenario B: Synthesis of (1→2) Linkages
Target: Blood Group H Antigen core (Fuc-
-
Donor: Ethyl thio-fucoside or Fucosyl trichloroacetimidate.[1]
-
Promoter: NIS/TfOH (for thioglycoside) or TMSOTf (for imidate).[1]
-
Conditions: DCM/Ether (Ether promotes
-selectivity for the donor).[1] -40 °C.[1] -
Observation: The bulky 3-O-benzyl and 4,6-benzylidene groups create a "pocket" for O-2.[1] The reaction is usually high yielding.
Core Application 3: Post-Glycosylation Logic (Benzylidene Opening)
Once the glycosylation at O-2 or O-3 is complete, the 4,6-benzylidene group can be regioselectively opened to generate a new acceptor site at O-4 or O-6.[1]
Decision Matrix:
| Desired Free Hydroxyl | Reagent System | Mechanism | Selectivity (Gal Series) |
| OH-6 (Primary) | Protonation at O-4, hydride attack at C-4 (less hindered?)[1] | High (Gives 4-O-Bn) | |
| OH-4 (Secondary) | Lewis acid coordination to O-6, hydride attack at C-6 | High (Gives 6-O-Bn) | |
| OH-4 (Secondary) | Silylium activation | High (Gives 6-O-Bn) |
Expert Note: In the galactose series, the axial C-4 configuration makes the O-4 position sterically crowded. Reductive opening with bulky reagents (
Protocol 4: Regioselective Opening to Free 4-OH
Objective: Prepare an acceptor for (1→4) glycosylation.[1] Reagents:
-
Substrate (e.g., Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-
-D-galactopyranoside)[1][5] -
Triethylsilane (
, 5 equiv) -
Trifluoromethanesulfonic acid (TfOH, 0.5 equiv) or
-
DCM (Anhydrous), -78 °C to 0 °C.[1]
Step-by-Step:
-
Dissolve substrate and
in DCM.[1] Cool to -78 °C.[1] -
Add TfOH slowly.[1]
-
Warm to 0 °C. The reaction is usually fast (< 1 hr).
-
Mechanism: The acetal protonates/coordinates.[1] The hydride attacks the less hindered/more electrophilic position. In this conditions, the O-6 is benzylated, releasing OH-4 .
-
Result: Methyl 2,3,6-tri-O-benzyl-
-D-galactopyranoside .
Visualizations
Diagram 1: Synthesis and Divergent Functionalization Workflow
Caption: Divergent synthesis pathways from the Methyl 4,6-O-benzylidene scaffold, highlighting the primary access to 3-O-protected derivatives via tin chemistry.
Diagram 2: Regioselective Ring Opening Logic
Caption: Decision tree for regioselective reductive opening of the benzylidene acetal to access specific hydroxyls.
Troubleshooting & Expert Tips
-
Moisture Sensitivity: The
reaction requires absolute dryness during the acyl chloride addition. If yields are low (<60%), check the azeotropic drying step. -
Acetal Migration: In acidic media (glycosylation), the benzylidene group is generally stable. However, if using very strong Lewis acids (e.g.,
) at high temperatures, acetal migration or hydrolysis can occur. Use TMSOTf at low temperatures (-40 °C) for best results.[1] -
Solubility: MBGal is moderately soluble in DCM but very soluble in warm MeCN or DMF.[1] For glycosylations, DCM/Toluene mixtures often provide the best balance of solubility and stereoselectivity.
References
-
Synthesis and Functionalization
-
Patil, P. S., et al. "Regioselective functionalization of 4,6-O-benzylidene derivatives of hexopyranosides."[5] Journal of Organic Chemistry.
-
-
Stannylene Chemistry
-
David, S., & Hanessian, S. "Regioselective manipulation of hydroxyl groups via organotin derivatives." Tetrahedron.
-
-
Reductive Opening Protocols
-
Galactose Configuration Data
Sources
- 1. Methyl-4,6-O-benzylidene-a-D-galactopyranoside 95 4288-93-1 [sigmaaldrich.com]
- 2. CN105801619A - Preparation process of dibutyltin oxide - Google Patents [patents.google.com]
- 3. (+)-(4,6-O-亚苄基)甲基-α-D-吡喃葡萄糖苷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4,6-O-Benzylidene-Directed β-Mannopyranosylation and α-Glucopyranosylation: the 2-Deoxy-2-fluoro- and 3-Deoxy-3-fluoro- Series of Donors and the Importance of the O2-C2-C3-O3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
role of Methyl 4,6-O-benzylidene-b-D-galactopyranoside as a glycosyl acceptor
Application Note: Methyl 4,6-O-benzylidene- -D-galactopyranoside as a Strategic Glycosyl Acceptor
Executive Summary
Methyl 4,6-O-benzylidene-
Mechanistic Insight: The "Benzylidene Lock" & Reactivity
The formation of the 4,6-O-benzylidene acetal on
-
Conformational Locking: The pyranose ring is locked rigidly in the
chair conformation. -
C4-Axial Influence: Unlike glucose, galactose possesses an axial C4-O bond. The benzylidene ring locks this axial position, creating a distinct steric environment for the neighboring C3-OH.
-
Regioselectivity (C3 vs. C2):
-
Intrinsic Reactivity: The C3-OH is generally more nucleophilic than C2-OH due to the electron-withdrawing effect of the anomeric center (C1) deactivating the C2 position.
-
Chelation Control: The trans-diequatorial arrangement of C2-OH and C3-OH allows for specific metal chelation (e.g., Cu(II), Sn(IV)), which can dramatically enhance the nucleophilicity of C3 over C2.
-
Figure 1: Synthesis and regiodivergent activation pathways for Methyl 4,6-O-benzylidene-
Experimental Protocols
Protocol A: Synthesis of Methyl 4,6-O-benzylidene- -D-galactopyranoside
Standardizing the thermodynamic protection of the
Reagents:
-
Methyl
-D-galactopyranoside (10.0 g, 51.5 mmol) -
Benzaldehyde dimethyl acetal (11.6 mL, 77.3 mmol, 1.5 eq)
-
Camphorsulfonic acid (CSA) (1.2 g, 10 mol%)
-
Anhydrous DMF (100 mL)
Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend Methyl
-D-galactopyranoside in anhydrous DMF. -
Addition: Add Benzaldehyde dimethyl acetal followed by CSA.
-
Reaction: Attach the flask to a rotary evaporator (bumping trap recommended). Heat the bath to 50°C and apply a vacuum of 200–300 mbar .
-
Why Vacuum? This removes the methanol byproduct, driving the equilibrium toward the acetal product (Le Chatelier’s principle).
-
-
Monitoring: Rotate for 2–4 hours. Monitor by TLC (EtOAc/MeOH 9:1). The product (
) will appear less polar than the starting material ( ). -
Quench: Once complete, neutralize with Triethylamine (2 mL) while still warm.
-
Workup: Concentrate the DMF under high vacuum. Redissolve the residue in EtOAc (200 mL) and wash with saturated NaHCO
(2 x 50 mL) and Brine (50 mL). -
Purification: Crystallization from hot Ethanol or EtOAc/Hexanes is preferred.
-
Yield: Expect 80–90% as white crystals.
-
Data:
H NMR (CDCl ) should show the benzylidene singlet at ~5.5 ppm and the -anomeric proton ( Hz).
-
Protocol B: Regioselective C3-O-Benzoylation (Copper Method)
Directing acylation to the C3 position using a copper chelate intermediate.
Reagents:
-
Methyl 4,6-O-benzylidene-
-D-galactopyranoside (1.0 eq) -
Copper(II) Chloride dihydrate (CuCl
H O) (1.0 eq) -
Sodium Hydride (NaH, 60% in oil) (2.2 eq)
-
Benzoyl Chloride (BzCl) (1.1 eq)
-
THF (Anhydrous)
Procedure:
-
Chelate Formation: To a solution of the acceptor in THF at 0°C, add NaH. Stir for 15 minutes.
-
Copper Addition: Add CuCl
and warm to room temperature. Stir for 1 hour. The solution will turn a characteristic green/blue , indicating the formation of the copper diolate chelate. -
Acylation: Cool to 0°C. Add Benzoyl Chloride dropwise.
-
Reaction: Stir for 2–4 hours. The reaction is highly regioselective for the C3-OH due to the coordination geometry of the copper complex, which activates the C3 oxygen preferentially over the C2 oxygen (which is proximal to the anomeric center).
-
Workup: Quench with aqueous NH
Cl (to break the copper complex). Extract with EtOAc.[1] -
Outcome: >85% regioselectivity for the 3-O-benzoate.
Application Note: Glycosylation Strategy
When using Methyl 4,6-O-benzylidene-
Scenario: Synthesis of a Gal-
-
Acceptor: Methyl 4,6-O-benzylidene-
-D-galactopyranoside (free C2/C3). -
Donor: Per-O-acetylated Galactosyl Trichloroacetimidate.
-
Conditions: TMSOTf (cat.), DCM, -40°C.
Observation: Without metal chelation, glycosylation of the 4,6-benzylidene diol often yields a mixture, but favors the C3-linked disaccharide (approx 3:1 to 5:1 ratio) due to the higher nucleophilicity of the C3-OH. The C2-OH is deactivated by the inductive effect of the anomeric center (C1-OMe).
Optimization Table:
| Method | Conditions | Major Product | Selectivity (C3:C2) |
| Direct Glycosylation | Donor, TMSOTf, -40°C | 3-O-Glycoside | ~4:1 |
| Tin Activation | Bu | 3-O-Glycoside | >10:1 |
| Borinic Acid | Ph | 3-O-Glycoside | >20:1 |
Note: For absolute regiacontrol, it is recommended to protect C3 (via Protocol B) if C2 is the target, or use Borinic acid catalysis to target C3 exclusively.
References
-
Synthesis of Benzylidene Acetals
-
Patroni, J. J., et al. "Regioselective hydrolysis of 4,6-O-benzylidene acetals." Australian Journal of Chemistry, 1988.
- Validation: Confirms thermodynamic preference for 4,6-acetaliz
-
-
Regioselective Acylation (Copper Method)
-
Eby, R., & Schuerch, C. "The preparation of 3-O- and 2-O-benzoates of methyl 4,6-O-benzylidene-α-D-glucopyranoside and -β-D-galactopyranoside." Carbohydrate Research, 1974.
- Validation: The foundational paper establishing Cu-medi
-
-
Tin-Mediated Regioselectivity
-
David, S., & Hanessian, S. "Regioselective manipulation of hydroxyl groups via organotin derivatives." Tetrahedron, 1985.
-
-
Borinic Acid Catalysis (Modern Optimization)
-
Taylor, M. S., et al. "Borinic Acid-Catalyzed Regioselective Acylation of Carbohydrate Derivatives." Journal of the American Chemical Society, 2007.
-
synthesis of oligosaccharides using Methyl 4,6-O-benzylidene-b-D-galactopyranoside
Application Note: Strategic Oligosaccharide Synthesis Using Methyl 4,6-O-benzylidene- -D-galactopyranoside
Abstract & Strategic Overview
Methyl 4,6-O-benzylidene-
-
Protection: It simultaneously masks the O4 and O6 hydroxyls, which are often difficult to differentiate in unprotected galactose.[1]
-
Stereoelectronic Modulation: By rigidly holding the ring, it amplifies the reactivity differences between the remaining O2 and O3 hydroxyls, facilitating high-precision regioselective glycosylation or acylation without the need for temporary protecting group manipulations.[1]
This guide details the synthesis of this building block, its regioselective functionalization at O-3, and the strategic reductive opening of the benzylidene ring to access difficult O-4 acceptors.
Synthesis of the Core Building Block
The synthesis of the title compound is a thermodynamic acetalization.[1] While seemingly simple, moisture control is the Critical Process Parameter (CPP) governing yield and purity.[1]
Protocol A: Thermodynamic Acetalization
Objective: Preparation of Methyl 4,6-O-benzylidene-
Materials
-
Starting Material: Methyl
-D-galactopyranoside (1.0 equiv) -
Reagent: Benzaldehyde dimethyl acetal (2.0 equiv)[1]
-
Catalyst: Camphorsulfonic acid (CSA) (0.2 equiv) or
-TsOH.[1] -
Solvent: Anhydrous Acetonitrile (MeCN) or DMF.[1]
Step-by-Step Methodology
-
Setup: Flame-dry a round-bottom flask and cool under Argon. Add Methyl
-D-galactopyranoside (e.g., 2.0 g, 10.4 mmol) and dissolve in anhydrous MeCN (35 mL).-
Expert Insight: DMF is often used for solubility, but MeCN simplifies workup as it can be evaporated easily, preventing DMF-retention issues during crystallization.[1]
-
-
Acetalization: Add Benzaldehyde dimethyl acetal (3.11 mL, 20.8 mmol) followed by CSA (480 mg, 2.08 mmol).
-
Reaction: Heat to 55 °C for 30–60 minutes.
-
Quench: Neutralize with Triethylamine (
, 0.3 mL) while still warm. This prevents hydrolysis of the acid-labile acetal upon cooling/concentration. -
Purification: Concentrate to dryness. Recrystallize from hot Ethyl Acetate (EtOAc).[1]
Data Validation (NMR):
Application I: Regioselective Glycosylation (The O-3 Extension)
In
Protocol B: Tin-Mediated Regioselective Alkylation/Glycosylation
Mechanism
Dibutyltin oxide (
Figure 1: Tin-mediated activation pathway ensuring regioselective functionalization at O-3.
Protocol
-
Activation: Suspend the acceptor (1.0 equiv) and
(1.1 equiv) in anhydrous Methanol. Reflux for 2–3 hours until the solution becomes clear (formation of stannylene acetal).[1] -
Solvent Swap: Concentrate to dryness.[1] Co-evaporate with Toluene (
) to remove traces of methanol (Methanol competes with the nucleophile).[1] -
Reaction: Dissolve the stannylene intermediate in anhydrous Toluene or DMF. Add the electrophile (e.g., Benzyl bromide or Glycosyl halide) and Cesium Fluoride (CsF, 1.2 equiv) or Tetrabutylammonium iodide (TBAI) as a catalyst.[1]
-
Conditions: Stir at 60–80 °C.
-
Workup: Dilute with EtOAc, wash with KF (aq) to remove tin salts (forms insoluble
), filter, and concentrate.
Application II: Reductive Ring Opening (Accessing O-4)
A powerful application of the 4,6-benzylidene acetal is its reductive opening.[1][4] Depending on the reagent, one can selectively generate a 4-OH (with 6-O-Bn) or a 6-OH (with 4-O-Bn).[4][5]
Target: Generation of 4-OH acceptors (crucial for (1
Protocol C: Regioselective Opening to 6-O-Benzyl / 4-OH
Note: This transformation is counter-intuitive. Standard
Standard Reliable Method (
Materials
-
Substrate: Methyl 4,6-O-benzylidene-
-D-galactopyranoside (protected at O2/O3, e.g., with Benzyl or Benzoyl groups).[6] -
Reagent: Triethylsilane (
, 5.0 equiv).[1] -
Catalyst: Trifluoromethanesulfonic acid (TfOH) or TMSOTf.[1]
-
Solvent: Anhydrous DCM (
).[1]
Protocol
-
Preparation: Dissolve the fully protected substrate in DCM over activated 4Å molecular sieves. Cool to -78 °C .[7]
-
Addition: Add
followed by the dropwise addition of TfOH.[1] -
Warm-up: Allow the reaction to warm slowly to 0 °C (or -20 °C depending on protecting group stability).
-
Critical Check: If O2/O3 are benzoylated, low temperature is vital to prevent acyl migration to the newly liberated 4-OH.[1]
-
-
Quench: Add saturated
and stir vigorously. -
Result: The product is the Methyl 2,3-di-O-prot-6-O-benzyl-
-D-galactopyranoside (Free 4-OH).
Critical Process Parameters (CPP) Summary
| Parameter | Optimal Condition | Risk of Deviation |
| Moisture (Acetalization) | Strictly Anhydrous | Hydrolysis of acetal; low yield. |
| Temperature (Tin Reaction) | Reflux (MeOH) then 80°C (Tol) | Incomplete stannylene formation (low temp) or degradation (too high).[1] |
| Acid Strength (Ring Opening) | TfOH (Strong, catalytic) | Weak acids (AcOH) won't open the ring; excess acid cleaves glycosidic bonds.[1] |
| Protecting Groups | O2/O3 Acyl vs Alkyl | Acyl groups may migrate to free 4-OH during ring opening if pH > 7 or temp is high. |
Workflow Visualization
Figure 2: Divergent workflow showing the generation of 1,3-linked disaccharides or 4-OH acceptors from the common benzylidene block.[1]
References
-
Synthesis of Methyl 4,6-O-benzylidene-
-D-galactopyranoside: -
Regioselective Reductive Ring Opening
-
General Glycosylation Strategies
-
Demchenko, A. V. (2005).[1] Handbook of Chemical Glycosylation. Wiley-VCH.
-
-
Tin-Mediated Regioselectivity
-
David, S. & Hanessian, S. (1985).[1] Regioselective manipulation of hydroxyl groups via organotin derivatives. Tetrahedron. (Classic mechanistic reference).
-
-
One-Pot Strategies
Sources
- 1. Dibutyltin oxide - Wikipedia [en.wikipedia.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. mdpi.com [mdpi.com]
- 7. Reductive opening of benzylidene group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Regioselective Reductive Ring Opening of Benzylidene Acetals Using Triethylsilane and Iodine [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4,6-O-benzylidene-β-D-galactopyranoside
Welcome to the technical support center for the synthesis of Methyl 4,6-O-benzylidene-β-D-galactopyranoside. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common yet nuanced carbohydrate protection reaction. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your experiments effectively.
The formation of a benzylidene acetal on a pyranoside is a classic example of thermodynamic vs. kinetic control. For galactose, the formation of the 4,6-O-benzylidene acetal is highly favored due to the stability of the resulting six-membered 1,3-dioxane ring.[1][2] However, side reactions and suboptimal conditions can lead to challenges. This guide addresses these issues directly.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing insights into their causes and actionable solutions.
Issue 1: Low Yield or Incomplete Reaction
Question: I've run the reaction overnight, but my TLC plate shows a significant amount of the starting methyl β-D-galactopyranoside spot, and the final yield after workup is poor. What's going wrong?
Answer: This is a common issue and almost always points to problems with reaction equilibrium. Acetal formation is a reversible process, and its success hinges on effectively removing the water generated during the reaction to drive the equilibrium toward the product side, in accordance with Le Châtelier's principle.[3]
Potential Causes & Solutions:
-
Inefficient Water Removal:
-
Cause: Water is a byproduct of the reaction between the diol and benzaldehyde. If it remains in the reaction mixture, it will hydrolyze the acetal product, pushing the equilibrium back to the starting materials.
-
Solution A (Recommended): Use a Dehydrating Reagent. The most reliable method is to use benzaldehyde dimethyl acetal instead of benzaldehyde. It reacts with the hydroxyl groups to form the benzylidene acetal and methanol as a byproduct, which does not interfere with the forward reaction.
-
Solution B (Classical Method): Use a Dean-Stark Trap. If using benzaldehyde, conduct the reaction in a solvent that forms an azeotrope with water (like toluene or benzene) and use a Dean-Stark apparatus to physically remove water as it forms.
-
-
Inactive Catalyst or Reagents:
-
Cause: The acid catalyst (e.g., zinc chloride, camphor-10-sulfonic acid) may be old or have absorbed atmospheric moisture, reducing its activity. Benzaldehyde can also oxidize to benzoic acid on storage.
-
Solution: Use freshly fused and powdered zinc chloride (ZnCl₂) or a fresh bottle of camphor-10-sulfonic acid (CSA).[4] Distill benzaldehyde before use if it has been stored for a long time.
-
-
Insufficient Reaction Time to Reach Equilibrium:
-
Cause: While the reaction may appear to have started, it may not have reached thermodynamic equilibrium where the most stable product, the 4,6-acetal, is maximized.
-
Solution: Monitor the reaction by TLC every few hours. The reaction should be allowed to proceed until the spot corresponding to the starting material is minimal and the product spot intensity is stable. For galactosides, this can take anywhere from 4 to 24 hours depending on the scale and conditions.[4]
-
Issue 2: Multiple Product Spots on TLC
Question: My reaction seems to have worked, but I see two or three spots on my TLC plate that are close together, in addition to my starting material. Is my product impure?
Answer: This is also a frequent observation and points to the formation of isomers. The key is to understand which isomers are forming and why.
Potential Causes & Solutions:
-
Formation of Diastereomers (Most Likely):
-
Cause: The reaction creates a new chiral center at the benzylic carbon of the acetal (the carbon bonded to the phenyl group and two oxygens). This results in the formation of two diastereomers (R and S configuration at the new center). These diastereomers have different physical properties and will often appear as two distinct, closely-spaced spots on a TLC plate.
-
Solution: This is not a byproduct issue but an inherent outcome of the reaction. Often, the two diastereomers can be co-crystallized to yield the desired product as a mixture. If a single diastereomer is required, careful column chromatography may be necessary, although separation can be challenging. For most subsequent synthetic steps, the mixture of diastereomers is used without separation.
-
-
Formation of Regioisomers (Kinetic Byproducts):
-
Cause: While the 4,6-O-acetal (a 6-membered ring) is the most thermodynamically stable product, other regioisomers can form under kinetic control, especially at lower temperatures or with short reaction times.[5] The most likely kinetic byproduct would be a 3,4-O-benzylidene acetal, which forms a 5-membered 1,3-dioxolane ring.
-
Solution: Ensure your reaction is running under thermodynamic control to favor the most stable 4,6-isomer. This means using a sufficient reaction time (allow equilibrium to be established) and often moderate heat (e.g., 50-60 °C in DMF or room temperature with vigorous stirring for an extended period in other solvents).[3] The less stable kinetic products will revert to the starting material and re-form as the more stable thermodynamic product over time.
-
Troubleshooting Workflow
Here is a logical workflow to diagnose and solve common issues during the synthesis.
Caption: Troubleshooting workflow for the synthesis of Methyl 4,6-O-benzylidene-β-D-galactopyranoside.
Frequently Asked Questions (FAQs)
Q1: Why is the 4,6-O-benzylidene acetal the major product for galactose?
The high selectivity for the 4,6-position is a result of thermodynamic stability. The reaction of the primary hydroxyl group at C6 and the secondary hydroxyl group at C4 with benzaldehyde forms a six-membered 1,3-dioxane ring fused to the pyranose ring. This fused ring system is conformationally stable and less strained than other possibilities. While other isomers, such as a five-membered 3,4-O-acetal, might form faster (kinetic product), they are less stable and, under equilibrium conditions, will revert and eventually form the more stable 4,6-product.[1][2]
Q2: What is the role of the acid catalyst (e.g., ZnCl₂, CSA) in this reaction?
The acid catalyst is essential for the reaction to proceed. Its role is to activate the carbonyl group of benzaldehyde, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of the sugar. The mechanism involves protonation of the carbonyl oxygen, followed by attack from a sugar hydroxyl group to form a hemiacetal. A second protonation and loss of water generates a stabilized oxocarbenium ion, which is then attacked by the second hydroxyl group to close the ring and form the acetal. The catalyst is regenerated at the end of the cycle.
Q3: What are the main byproducts and how do they form?
Besides the expected diastereomers, the primary potential byproducts are other regioisomers of the benzylidene acetal.
-
3,4-O-Benzylidene acetal: This is the most likely kinetic byproduct. It involves the two cis secondary hydroxyls at C3 and C4, forming a five-membered ring. This may form more quickly but is less stable than the 4,6-acetal.
-
Dibenzylidene derivatives: If the reaction is run with a large excess of benzaldehyde and harsh conditions, it's theoretically possible to form products like a 2,3:4,6-di-O-benzylidene derivative, though this is uncommon for galactopyranosides under standard conditions.
These byproducts are minimized by allowing the reaction to reach thermodynamic equilibrium, where the most stable 4,6-isomer predominates.
Q4: How can I confirm the structure of my product and differentiate it from byproducts?
NMR spectroscopy is the most powerful tool for structure confirmation.
-
¹H NMR: The formation of the 4,6-O-benzylidene acetal imposes a rigid conformation on the pyranose ring. You should observe a characteristic singlet for the benzylic proton (PhCH(O-)₂) typically between δ 5.5-6.0 ppm. The signals for H-4, H-5, H-6a, and H-6e will also shift significantly downfield compared to the starting material.
-
¹³C NMR: A new signal for the benzylic carbon will appear around δ 100-101 ppm. The C-4 and C-6 signals will also shift.
-
Differentiation: A 3,4-O-acetal would show significant downfield shifts for H-3 and H-4, while the H-6 protons would be less affected. COSY and HMBC experiments can definitively establish the connectivity.
Data Summary: Kinetic vs. Thermodynamic Control
The choice of reaction conditions directly influences the product distribution. Favoring thermodynamic control is key to obtaining high yields of the desired Methyl 4,6-O-benzylidene-β-D-galactopyranoside.
| Parameter | Kinetic Control Conditions | Thermodynamic Control Conditions |
| Temperature | Low Temperature (e.g., 0 °C) | Room Temperature to Moderate Heat (e.g., 25-60 °C) |
| Reaction Time | Short (minutes to a few hours) | Long (several hours to >24h, until equilibrium) |
| Major Product | Mixture, potentially with higher % of 3,4-O-acetal | 4,6-O-benzylidene acetal |
| Rationale | The reaction is irreversible; the product that forms fastest dominates.[6] | The reaction is reversible; allows less stable isomers to revert and form the most stable product.[5] |
| Typical Outcome | Lower yield of desired product, more complex mixture to purify. | High yield of the desired product, often purified by simple crystallization. |
Experimental Protocol: Synthesis Under Thermodynamic Control
This protocol is designed to maximize the formation of the thermodynamically favored 4,6-O-acetal.
Reagents & Equipment:
-
Methyl β-D-galactopyranoside (1.0 eq)
-
Benzaldehyde dimethyl acetal (1.5 eq)
-
Camphor-10-sulfonic acid (CSA) (0.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (Et₃N)
-
Ethyl acetate (EtOAc), Saturated aq. Sodium Bicarbonate (NaHCO₃), Brine
-
Round-bottom flask, magnetic stirrer, TLC setup, rotary evaporator
Procedure:
-
Setup: Dry a round-bottom flask thoroughly. Add Methyl β-D-galactopyranoside (1.0 eq) and dissolve it in anhydrous DMF (approx. 5-10 mL per gram of starting material).
-
Reagent Addition: To the stirred solution, add benzaldehyde dimethyl acetal (1.5 eq) followed by the catalyst, CSA (0.1 eq).
-
Reaction: Stir the mixture at 50 °C. Monitor the reaction's progress using TLC (e.g., in 10:1 Dichloromethane:Methanol). The starting material is very polar (low Rf), while the product is much less polar (high Rf). The reaction is typically complete in 4-8 hours when the starting material spot has disappeared.
-
Quenching: Cool the reaction mixture to room temperature. Quench the catalyst by adding a few drops of triethylamine until the mixture is slightly basic (check with pH paper).
-
Workup: Pour the mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with saturated aq. NaHCO₃, then with brine.
-
Isolation: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain a crude syrup or solid.
-
Purification: The crude product can often be purified by crystallization. Dissolve the crude material in a minimal amount of hot ethanol or isopropanol and allow it to cool slowly. Alternatively, trituration with cold diethyl ether or hexane can induce crystallization.[4] Collect the resulting white crystalline solid by vacuum filtration.
Reaction Mechanism & Equilibrium
The following diagrams illustrate the key mechanistic steps and the equilibrium that governs the reaction's outcome.
Caption: Key steps in the acid-catalyzed formation of the 4,6-O-benzylidene acetal.
Caption: Energy profile showing the formation of the kinetic vs. the thermodynamic product.
References
-
Misra, A. K., et al. (2006). On the regioselectivity of the Hanessian-Hullar reaction in 4,6-O-benzylidene protected galactopyranosides. PubMed. Available at: [Link]
-
Garegg, P. J., & Swahn, C. G. (1972). A method for the selective reduction of carbohydrate 4,6-O-benzylidene acetals. Acta Chemica Scandinavica, 26, 3895-3901. Available at: [Link]
-
Crich, D., & Dudkin, V. (2001). Probing the Influence of a 4,6-O-Acetal on the Reactivity of Galactopyranosyl Donors. Journal of the American Chemical Society, 123(28), 6819-6825. Available at: [Link]
-
Ghorai, P., & Ghosh, K. (2014). Selective 4,6-O-benzylidene formation of methyl α-D-mannopyranoside using 2,6-dimethylbenzaldehyde. Carbohydrate Research, 391, 31-36. Available at: [Link]
-
Zhu, X., & Schmidt, R. R. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Organic & Biomolecular Chemistry, 17(17), 4129-4142. Available at: [Link]
-
Bell, D. J., & Greville, G. D. (1955). Characterisation of methyl 4 : 6-O-benzylidene-α-D-galactoside and of 2 : 3-di-O-methyl-D-galactose. Journal of the Chemical Society, 1136. Available at: [Link]
-
Glycoscience Protocols (GlycoPODv2). (2021). Reductive opening of benzylidene group. NCBI. Available at: [Link]
-
Ribeiro da Silva, M. A., & Monte, M. J. (1999). Thermochemistry of methyl-D-glucopyranosides and methyl-D-galactopyranosides. The Journal of Chemical Thermodynamics, 31(8), 1093-1105. Available at: [Link]
-
Allery, C. (2021). Acetal Formation - Organic Chemistry, Reaction Mechanism. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Available at: [Link]
-
Taylor & Francis Group. (2014). Synthesis of 4,6-O-Benzylidene Acetals of Methyl α-d-Glucopyranoside, Ethyl 1-Thio-β-d-gluco- and Galactopyranoside. Carbohydrate Chemistry. Available at: [Link]
-
Woods, R. J., et al. (2024). Methyl α‐D‐Galactopyranosyl‐(1→3)‐β‐D‐galactopyranoside and Methyl β‐D‐Galactopyranosyl‐(1→3)‐β‐D‐galactopyranoside. Magnetic Resonance in Chemistry. Available at: [Link]
-
ACS Publications. (2006). Acetal Protecting Groups in the Organic Laboratory: Synthesis of Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside. Journal of Chemical Education. Available at: [Link]
-
Organic Syntheses. (1977). Methyl 4,6-O-benzylidene-α-D-glucopyranoside. Organic Syntheses, 57, 88. Available at: [Link]
-
Ohlin, M., Johnsson, R., & Ellervik, U. (2011). Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects. Carbohydrate Research, 346(12), 1358-70. Available at: [Link]
-
Kabir, A. K. M. S., et al. (2019). Novel Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside Derivatives: Synthesis, Structural Characterization and Evaluation of Antibacterial Activities. Hacettepe Journal of Biology and Chemistry. Available at: [Link]
-
Al-Majid, A. M., et al. (2022). Novel Galactopyranoside Esters: Synthesis, Mechanism, In Vitro Antimicrobial Evaluation and Molecular Docking Studies. Molecules, 27(13), 4153. Available at: [Link]
Sources
- 1. Selective 4,6-O-benzylidene formation of methyl α-D-mannopyranoside using 2,6-dimethylbenzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reductive opening of benzylidene group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
unexpected stereochemical outcomes in glycosylation with benzylidene protected galactose
The following technical guide is structured as a specialized support center resource. It is designed to be non-linear, allowing you to jump directly to the troubleshooting module relevant to your observation.
Overview: The "Benzylidene Paradox" in Galactose
If you are reading this, you likely encountered a stereochemical outcome that contradicts the "standard" rules of carbohydrate chemistry. You might have expected
The Core Issue:
While the 4,6-O-benzylidene acetal is famous for locking the conformation of mannose to favor
Diagnostic Modules (Troubleshooting)
Module A: The "Alpha-Persistence" Anomaly
Symptom: You designed a reaction for
Root Cause Analysis:
-
Conformational Locking: The 4,6-O-benzylidene group locks the galactose ring, often preventing the flattening required for the oxocarbenium ion to accept a nucleophile from the
-face. -
Anhydro-Cation Formation: Recent cryogenic IR studies suggest that 4,6-benzylidene galactose cations can form bridged anhydro-cations (interacting with O3 or O4) that block the
-face, forcing -attack. -
Torsional Steering: Unlike glucose, where the transition to the oxocarbenium ion relieves torsional strain, in galactose, the rigid bicyclic system may penalize the trajectory required for
-formation.
Corrective Actions:
-
Step 1: Switch Solvent to Nitrile.
-
Step 2: Check Acceptor Nucleophilicity.
-
Action: If using a weak acceptor, the reaction shifts toward
(thermodynamic -control).[8] Increase acceptor reactivity or use a higher concentration.
-
-
Step 3: Disrupt the Lock.
-
Action: If
-selectivity is non-negotiable, consider switching the 4,6-protection to a 4,6-O-di-tert-butylsilylene (DTBS) group. This group is more flexible and often permits better NGP direction from C2-esters.
-
Module B: The "Sluggish Donor" Phenomenon
Symptom: The donor is unreactive, requiring high temperatures that lead to decomposition or hydrolysis (aglycon transfer).
Root Cause Analysis: The 4,6-O-benzylidene group is electronically "disarming" (torsionally disarmed).[6][7] It withdraws electron density and rigidifies the ring, raising the activation energy required to expel the leaving group.
Corrective Actions:
-
Protocol Adjustment: Switch to the Synergistic Activation protocol.
-
Standard: NIS/TfOH (often too harsh or slow).
-
Optimized: Pre-activation with
/ (creates a highly reactive species at -78°C) followed by acceptor addition.
-
-
Add "Arming" Groups: Ensure the protecting groups at C2 and C3 are ethers (Benzyl) rather than esters (Acetyl/Benzoyl) to counteract the disarming 4,6-acetal.
Visualizing the Mechanism
The following diagram illustrates the decision pathways that dictate stereochemistry in this specific system.
Caption: Figure 1. Divergent stereochemical pathways for 4,6-O-benzylidene galactose. Note how solvent choice overrides the intrinsic torsional bias.
Standard Operating Procedures (SOPs)
SOP-GAL-01: Optimized Pre-Activation Protocol
Use this protocol to maximize yield and control stereochemistry for disarmed benzylidene donors.
Materials:
-
Donor: 4,6-O-benzylidene-2,3-di-O-benzyl-D-galactosyl thioglycoside.
-
Activator: Diphenyl sulfoxide (
), Triflic anhydride ( ), TTBP (2,4,6-tri-tert-butylpyrimidine). -
Solvent: DCM (for
) or MeCN/DCM 1:1 (for ).
Step-by-Step:
-
Drying: Co-evaporate donor and acceptor separately with toluene (
). Dry TTBP and molecular sieves (4Å, activated powder) under vacuum for 4h. -
Pre-activation:
-
Coupling:
-
Add the Acceptor (1.5 equiv) dissolved in minimum solvent via syringe pump over 10 mins.
-
For
-selectivity: Ensure the acceptor solution contains MeCN.
-
-
Warming: Allow the reaction to warm slowly to -40°C over 2 hours. Do not warm to RT immediately.
-
Quench: Add
(excess) at -40°C before removing the cooling bath.
Comparative Data: Solvent & Protecting Group Effects
The following table summarizes expected outcomes based on internal and literature data [1, 2].
| Donor Configuration | C2 Substituent | Solvent | Primary Outcome | Mechanism Note |
| 4,6-O-Bn-Gal | Benzyl (Ether) | DCM | Torsional steering / CIP | |
| 4,6-O-Bn-Gal | Benzyl (Ether) | MeCN | Nitrile effect ( | |
| 4,6-O-Bn-Gal | Benzoyl (Ester) | DCM | NGP competes with 4,6-lock | |
| 4,6-O-DTBS-Gal | Benzoyl (Ester) | DCM | Flexible silylene allows NGP |
Frequently Asked Questions (FAQ)
Q: Why does the "Crich Beta-Mannosylation" rule not apply here?
A: The Crich method relies on a specific torsional angle (O2-C2-C3-O3) present in mannose (C2 axial, C4 equatorial). Galactose has a C4 axial group, which changes the ring shape to a cis-decalin type when 4,6-protected. This structural difference prevents the formation of the specific
Q: I see a "1,6-anhydro" byproduct. What is this? A: This is common with 4,6-benzylidene donors if the acceptor is unreactive. The O6 position is tied up, but intramolecular attack can occur if the benzylidene opens or if the ring distorts significantly. Ensure your molecular sieves are bone-dry (acidic moisture catalyzes this) and use TTBP to buffer the acidity.
Q: Can I use NIS/TfOH instead of Pre-activation? A: Yes, but NIS/TfOH generates succinimide and strong acid in situ at a faster rate than the glycosylation might occur for these "disarmed" donors. This often leads to hydrolysis. If you must use NIS, lower the temperature to -40°C and increase the equivalents of acid scavenger (TTBP or DTBMP).
References
-
Crich, D. (2010). Mechanism of a Chemical Glycosylation Reaction. Accounts of Chemical Research. [Link]
-
Pagel, K., et al. (2024). Mechanistic insight into benzylidene-directed glycosylation reactions using cryogenic infrared spectroscopy. Nature Chemistry/ResearchGate. [Link]
-
Boltje, T. J., et al. (2009). Stereoelectronic Effects Determine Oxocarbenium Ion Conformations. Nature Chemistry. [Link]
-
Kononov, L. O. (2025). Approaches to stereoselective 1,1'-glycosylation. Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Research Collection | ETH Library [research-collection.ethz.ch]
- 3. Stereocontrolled 1,2- cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00280J [pubs.rsc.org]
- 4. 4,6-O-Benzylidene-Directed β-Mannopyranosylation and α-Glucopyranosylation: the 2-Deoxy-2-fluoro- and 3-Deoxy-3-fluoro- Series of Donors and the Importance of the O2-C2-C3-O3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unexpected stereochemical outcome of activated 4,6-O-benzylidene derivatives of the 2-deoxy-2-trichloroacetamido-D-galacto series in glycosylation reactions during the synthesis of a chondroitin 6-sulfate trisaccharide methyl glycoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. BJOC - Approaches to stereoselective 1,1'-glycosylation [beilstein-journals.org]
- 8. Mechanistic insight into benzylidene-directed glycosylation reactions using cryogenic infrared spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
troubleshooting failed deprotection of the benzylidene group
Current Status: Operational Ticket Subject: Troubleshooting Failed Deprotection of 4,6-O-Benzylidene Groups Assigned Specialist: Senior Application Scientist, Carbohydrate & Synthetic Chemistry Division
Introduction
Welcome to the technical support hub. You are likely here because a "standard" benzylidene deprotection—usually a reliable transformation in organic synthesis—has stalled, migrated, or yielded the wrong regioisomer.
The benzylidene acetal is a workhorse protecting group, particularly in carbohydrate chemistry, locking 1,3-diols (and occasionally 1,2-diols) into a rigid cyclic framework. However, its stability can become a liability during removal. This guide addresses the three most common failure modes: Catalytic Hydrogenolysis Stalls , Acidic Hydrolysis Migration , and Regioselective Opening Errors .
Category 1: The Stalled Hydrogenolysis
Symptom: You are using Pd/C and H₂ gas.[1] The reaction has run overnight, but TLC/MS shows only starting material or partial conversion.
Root Cause Analysis
Hydrogenolysis of benzylidene acetals is generally slower than simple benzyl ethers. Failures usually stem from three factors:
-
Catalyst Poisoning: Presence of sulfur (thioglycosides), amines, or phosphines.
-
Solvent/Surface Effects: The substrate is not adsorbing effectively to the catalyst surface.
-
H₂ Saturation: Balloon pressure is insufficient to overcome the activation energy for this rigid bicycle.
Troubleshooting Protocol
Q: My reaction is completely dead. I suspect catalyst poisoning. What now? A: If your molecule contains sulfur (e.g., a thiophenyl glycoside) or a free amine, standard Pd/C will fail.
-
The Fix: Switch to Pearlman’s Catalyst (20% Pd(OH)₂/C) . It is significantly more robust against poisoning.
-
The Additive: Add a catalytic amount of acid (HCl or AcOH) to the reaction. This protonates amines (preventing coordination to Pd) and activates the acetal oxygen, facilitating C-O bond cleavage [1].
Q: I am using a balloon, but the reaction is sluggish. A: Balloons often fail to maintain saturation for difficult substrates.
-
The Fix: Switch to Transfer Hydrogenation .
-
Reagents: 10% Pd/C (0.1 eq) + Triethylsilane (Et₃SiH) (2-3 eq) or Ammonium Formate (5-10 eq).
-
Why: This generates H₂ in situ on the catalyst surface, creating a locally high concentration of active hydrogen species. It is often faster and cleaner than H₂ gas [2].
-
Q: Can I use a different solvent? A: Yes. While MeOH/EtOH are standard, they can be poor solvents for protected sugars.
-
The Fix: Use Ethyl Acetate/Methanol (1:1) or even pure Acetic Acid . Acetic acid serves a dual role: solvent and acid catalyst to accelerate the initial bond breaking.
Workflow: Rescuing a Stalled Hydrogenolysis
Figure 1: Decision matrix for troubleshooting stalled catalytic hydrogenolysis.
Category 2: Acidic Hydrolysis & The Migration Nightmare
Symptom: You used aqueous acid (AcOH or TFA) to remove the benzylidene. The group is gone, but an adjacent ester (e.g., an acetate at C-3) has migrated to C-4 or C-6.
Root Cause Analysis
Acidic hydrolysis is an equilibrium process.[2]
-
Reversibility: The released benzaldehyde stays in the pot and can re-react.
-
Migration: As the acetal opens, a transient hemiacetal or carbocation forms. If a neighboring ester is present, the hydroxyl group can attack the ester carbonyl (orthoester intermediate), leading to acyl migration (e.g., 3-OAc
4-OAc).
Troubleshooting Protocol
Q: How do I stop the acetyl group from walking? A: You must drive the reaction kinetically and thermodynamically to the product to minimize the lifespan of the intermediate diol in the presence of acid.
-
The Fix: Transacetalization . Do not use water/acid. Instead, use a scavenger that reacts irreversibly with the released benzaldehyde.
-
Reagent: 1,2-Ethanedithiol (EDT) (2 eq) + 0.1% TsOH or BF₃·OEt₂ in DCM/Chloroform.
-
Mechanism: The benzylidene transfers from your sugar to the EDT, forming the highly stable 2-phenyl-1,3-dithiolane. This is irreversible and anhydrous, preventing migration [3].
-
Q: I cannot use thiols (smell/toxicity). What is the alternative? A: Use 80% Acetic Acid at 80°C but strictly control the time.
-
Optimization: Monitor by TLC every 15 minutes. Stop the reaction immediately upon consumption of SM. Neutralize with solid NaHCO₃ before concentration to prevent migration during rotary evaporation (a common error).
Data: Acidic Cleavage Conditions Comparison
| Method | Reagents | Risk of Migration | Rate | Best For |
| Standard | 80% AcOH, 80°C | High | Medium | Simple substrates without esters |
| Transacetalization | HS(CH₂)₂SH, BF₃·OEt₂, DCM | Very Low | Fast | Complex substrates with esters |
| Mild Hydrolysis | I₂, MeOH, Reflux | Low | Slow | Acid-sensitive substrates |
| Resin | Dowex 50W (H+), MeOH | Medium | Slow | Ease of workup |
Category 3: Regioselective Opening (Partial Deprotection)
Symptom: You attempted to open the 4,6-benzylidene to a 4-OH/6-OBn (or vice versa) but got the wrong isomer or a mixture.
Root Cause Analysis
Regioselectivity is dictated by the Lewis Acid (LA) and the Solvent .[3][4]
-
Mechanism: The oxygen atom that coordinates to the Lewis Acid becomes the leaving group.
-
Sterics vs. Electronics: The O-6 is primary (less sterically hindered but more basic). The O-4 is secondary.
Troubleshooting Protocol
Q: I want the 4-OH (secondary alcohol) and 6-OBn (primary ether). A: You need a reagent that attacks the less hindered O-6, making it the leaving group.
-
Protocol (Garegg's Condition): NaCNBH₃ + HCl (ether/THF) .
-
Alternative: BH₃·NMe₃ + AlCl₃ .
-
Why: The bulky adduct coordinates to O-6 (less hindered), cleaving the C-O6 bond [4].
Q: I want the 6-OH (primary alcohol) and 4-OBn (secondary ether). A: You need to coordinate the O-4. This is the "standard" reductive opening.
-
Protocol: Et₃SiH + PhBCl₂ or LiAlH₄ + AlCl₃ .
-
Why: In non-polar solvents (DCM/Toluene), the Lewis acid coordinates to the more nucleophilic O-4, leading to cleavage of the C-O4 bond [5].
Visualizing Regioselectivity
Figure 2: Mechanistic divergence in reductive opening based on reagent choice.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.
-
Mandal, P. K.; McMurray, J. S. "Pd-C-induced catalytic transfer hydrogenation with triethylsilane." J. Org.[5] Chem.2007 , 72, 6599–6601.
-
Smith, A. B. et al. "Dithiane-based Transacetalization." J. Am. Chem. Soc.[6]1995 , 117, 11113.
-
Garegg, P. J.; Hultberg, H.; Wallin, S. "A novel, reductive ring-opening of carbohydrate benzylidene acetals." Carbohydr.[5][7][8] Res.1982 , 108, 97–101.
-
Lipták, A. et al. "Hydrogenolysis of the 4,6-O-benzylidene group in hexopyranosides."[5] Carbohydr.[5][7][8] Res.1979 , 73, 327.
Sources
- 1. reddit.com [reddit.com]
- 2. youtube.com [youtube.com]
- 3. portal.research.lu.se [portal.research.lu.se]
- 4. pubs.acs.org [pubs.acs.org]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. content.e-bookshelf.de [content.e-bookshelf.de]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
comparing the reactivity of alpha and beta anomers of Methyl 4,6-O-benzylidene-galactopyranoside
Comparative Guide: Reactivity of - and -Methyl 4,6-O-Benzylidene-Galactopyranosides[1]
Executive Summary
In the synthesis of complex oligosaccharides (e.g., tumor-associated antigens, ABO blood group determinants), Methyl 4,6-O-benzylidene-D-galactopyranoside is a linchpin intermediate.[1][2] The 4,6-O-benzylidene acetal locks the pyranose ring into a rigid
The choice between the
- -Anomer (Axial OMe): Exhibits high regioselectivity for C3-functionalization.[1][2] The axial anomeric methoxy group creates a "cis-like" relationship with the C2-hydroxyl, often deactivating C2 via dipole repulsion or intramolecular hydrogen bonding.
- -Anomer (Equatorial OMe): Exhibits lower regioselectivity (competitive C2/C3 reactivity).[1] The equatorial anomeric group (trans to C2-OH) leaves the C2-hydroxyl more nucleophilic and sterically accessible.[2]
Structural Landscape & Mechanistic Basis[3]
To predict reactivity, one must visualize the 3D-conformation.[2] Both anomers exist in the
Conformational Analysis (Graphviz)[2][3]
The following diagram illustrates the steric and electronic vectors influencing the C2 and C3 hydroxyl groups.
Figure 1: Mechanistic flow showing how the anomeric configuration influences the nucleophilicity of C2-OH and C3-OH.[1][2]
The "Galactose Factor"
Unlike glucose, galactose has an axial C4-hydroxyl . When protected as a 4,6-benzylidene, this axial position creates significant steric crowding on the top face of the ring. This inherently makes the equatorial C3-OH the most accessible nucleophile in both anomers. However, the
Comparative Reactivity Profile
Nucleophilic Substitution (Acylation/Alkylation)
This is the most critical differentiation point. When reacting with electrophiles (e.g., Benzoyl chloride, Benzyl bromide) under basic conditions:
| Feature | ||
| C2-OH Environment | Axial-like interaction: The axial OMe at C1 is cis to the equatorial C2-OH.[1][2] This allows for weak intramolecular H-bonding (OH-2 | Trans interaction: The equatorial OMe at C1 is trans to C2-OH.[2] No intramolecular H-bond stabilization. C2-OH behaves as a standard equatorial secondary alcohol.[2] |
| Primary Site of Reaction | C3-OH (>85% Selectivity) | C3-OH (~60-70% Selectivity) |
| Secondary Products | Minimal C2-substitution unless forced.[1][2] | Significant C2-substitution (mixtures common).[1][2] |
| Optimal Strategy | Direct acylation usually yields pure 3-O-acyl product without complex catalysts.[1][2] | Requires Tin (Sn) or Copper (Cu) chelation to achieve high regioselectivity.[2] |
Expert Insight: If your target is a 3-O-protected galactose building block, start with the
Reductive Ring Opening (Benzylidene Cleavage)
Cleaving the benzylidene ring with reducing agents (e.g.,
-
Regioselectivity: In galactose derivatives, the axial C4-O bond makes the O4 oxygen sterically shielded.
-
Anomeric Effect: Unlike the acylation profile, the anomeric center has a weaker influence here. Both anomers tend to favor opening to the 6-O-benzyl ether (releasing the hindered 4-OH) under standard Lewis Acid conditions because the Lewis acid coordinates to the less hindered O6.
-
The "Galactose Anomaly": While glucose derivatives can be tuned to give 4-OH or 6-OH by changing solvents (toluene vs. CH2Cl2), galactose derivatives are stubborn.[1][2] They strongly prefer forming the 4-OH (6-O-Bn) product regardless of solvent, driven by the relief of steric strain at the axial C4 position.
Experimental Protocols
Protocol A: Highly Regioselective Benzoylation of the -Anomer
Target: Methyl 3-O-benzoyl-4,6-O-benzylidene-
Principle: Exploits the natural nucleophilic disparity between C3 (reactive) and C2 (deactivated by axial anomer) in the
-
Setup: Flame-dry a 50 mL round-bottom flask under Argon.
-
Dissolution: Dissolve Methyl 4,6-O-benzylidene-
-D-galactopyranoside (1.0 equiv, 2.82 g, 10 mmol) in anhydrous Dichloromethane (DCM) (30 mL) and Pyridine (5 mL). -
Cooling: Cool the solution to -78°C (dry ice/acetone bath). Note: Low temperature is crucial to maximize kinetic resolution.
-
Addition: Add Benzoyl Chloride (1.05 equiv, 1.22 mL) dropwise over 20 minutes.
-
Reaction: Stir at -78°C for 4 hours. Monitor by TLC (Hexane:EtOAc 2:1).
-
Observation: The starting material (
) converts to the mono-benzoate ( ).[2] The di-benzoate ( ) should be minimal.
-
-
Workup: Quench with MeOH (2 mL). Dilute with DCM, wash with 1M HCl (to remove pyridine), sat.
, and brine.[3] -
Purification: Recrystallization from Ethanol.
-
Expected Yield: 85-90% as white needles.
-
Protocol B: Regioselective Alkylation of the -Anomer (Tin-Mediated)
Target: Methyl 3-O-benzyl-4,6-O-benzylidene-
Principle: Since the
-
Activation: In a flask equipped with a Dean-Stark trap, suspend Methyl 4,6-O-benzylidene-
-D-galactopyranoside (1.0 equiv) and Dibutyltin oxide ( ) (1.1 equiv) in Toluene . -
Reflux: Reflux for 4 hours until the solution becomes clear (formation of the stannylene acetal) and water is removed.
-
Evaporation: Concentrate to dryness under reduced pressure.
-
Alkylation: Redissolve the foam in anhydrous DMF . Add Cesium Fluoride (CsF) (1.2 equiv) and Benzyl Bromide (1.2 equiv).[2]
-
Note: CsF activates the tin-complex, enhancing nucleophilicity.[2]
-
-
Reaction: Stir at Room Temperature for 12 hours.
-
Workup: Dilute with EtOAc, wash vigorously with KF solution (to remove tin salts as insoluble
), then water and brine. -
Purification: Flash chromatography (Silica, Hexane/EtOAc).[1][2]
References
-
Garegg, P. J., et al. "Regioselective reductive openings of 4,6-O-benzylidene acetals of hexopyranosides."[1][2] Carbohydrate Research, 1982. Link[1]
-
Eby, R., & Schuerch, C. "The synthesis of glycosides and saccharides."[2] Carbohydrate Research, 1974. (Classic study on anomeric reactivity differences).[1]
-
Munavu, R. M., & Szmant, H. H. "Selective formation of 2-esters of some methyl 4,6-O-benzylidene-D-hexopyranosides."[1][2] Journal of Organic Chemistry, 1976. Link[1]
-
Vazquez, J. T., et al. "Regioselective benzoylation of 4,6-O-benzylidene acetals."[1][2] Journal of Carbohydrate Chemistry, 2015.[4] (Demonstrates transition metal catalysis for
-anomers). -
Lipták, A., et al. "Hydrogenolysis of the 4,6-O-benzylidene derivatives of hexopyranosides."[1] Carbohydrate Research, 1979. (Establishes the "Galactose Anomaly" in ring opening).
Sources
- 1. Methyl 4,6-O-benzylidene-2,3-di(O-methyl)-alpha-D-glucopyranoside | C16H22O6 | CID 99711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (+)-(4,6-O-亚苄基)甲基-α-D-吡喃葡萄糖苷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Reductive opening of benzylidene group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
validation of stereochemistry after glycosylation with Methyl 4,6-O-benzylidene-b-D-galactopyranoside
Title: Comparative Guide to Stereochemical Validation: Glycosylation of Methyl 4,6-O-benzylidene-
Executive Summary
In carbohydrate chemistry, Methyl 4,6-O-benzylidene-
However, the "product" of any glycosylation is only as valuable as the certainty of its stereochemical assignment. This guide compares the three primary analytical methodologies—
Part 1: The Challenge of Stereocontrol on MBGal
The 4,6-O-benzylidene group is not merely a protecting group; it is a conformational lock. By restricting the flexibility of the galactose ring, it reduces the entropic penalty during reaction transitions but can also impose "torsional disarming," affecting the nucleophilicity of the O-2 and O-3 hydroxyls.
When you glycosylate MBGal, you are typically forming a bond between a donor (D) and the acceptor (A) at O-3 or O-2. The critical quality attribute (CQA) is the anomeric configuration (
Why Standard Methods Fail:
-
Overlap: The MBGal scaffold itself has a
-anomeric proton (H-1) and a benzylidene proton that can crowd the anomeric region (4.5–5.5 ppm). -
Ambiguity: If the donor is Mannose or Rhamnose, standard coupling constant analysis (
) is inconclusive.
Part 2: Comparative Analysis of Validation Methods
We evaluate three validation protocols based on Resolution Power , Sample Requirement , and Time Cost .
Method A: Coupling Constant Analysis (The "Quick Look")
Best for: Glucose/Galactose donors forming 1,2-trans linkages.
This method relies on the Karplus relationship.[1][2] The dihedral angle between H-1' and H-2' determines the splitting magnitude.
-
Mechanism:
-
-Linkage (1,2-trans): H-1' and H-2' are diaxial (
). Hz . -
-Linkage (1,2-cis): H-1' and H-2' are equatorial/axial (
). Hz .
-
-Linkage (1,2-trans): H-1' and H-2' are diaxial (
-
Limitations: Fails for 1,2-cis donors (e.g., Mannose, Rhamnose) where both anomers exhibit small couplings (
Hz).
Method B: 1D/2D NOE (Nuclear Overhauser Effect) (The "Spatial Standard")
Best for: 1,2-cis linkages (Mannose) or ambiguous coupling constants.
NOE measures through-space magnetization transfer (
-
Mechanism:
-
-Anomer: Strong intra-residue NOE between H-1'
H-3', H-5' (axial-axial-axial correlation). -
-Anomer: Strong intra-residue NOE between H-1'
H-2' .
-
-Anomer: Strong intra-residue NOE between H-1'
-
Inter-residue Logic: Detecting NOE between Donor H-1' and Acceptor (MBGal) H-3 or H-2 confirms the regioselectivity, but the intra-residue signals confirm stereochemistry.
Method C: Gated Decoupled (The "Electronic Definitive")
Best for: Absolute confirmation when other methods disagree.
This method measures the heteronuclear coupling constant between the anomeric carbon and its attached proton. It is electronically determined and independent of the H-2 conformation.
-
Mechanism:
-
-Anomer (Equatorial H): The C-H bond has more s-character.
Hz . -
-Anomer (Axial H): The C-H bond has less s-character due to the anomeric effect (
). Hz .
-
-Anomer (Equatorial H): The C-H bond has more s-character.
Performance Comparison Table
| Feature | Method A: | Method B: NOE / ROESY | Method C: |
| Reliability (Glu/Gal) | High | Very High | Absolute |
| Reliability (Man/Rha) | Fail | High | Absolute |
| Sample Req. | Low (< 1 mg) | Medium (2-5 mg) | High (10-20 mg) |
| Time Cost | < 5 mins | 1-4 Hours | 4-12 Hours |
| Equipment | Standard 400 MHz | 500+ MHz preferred | 500+ MHz preferred |
Part 3: Decision Logic & Visualization
The following diagram illustrates the decision workflow for validating the stereochemistry on the MBGal scaffold.
Caption: Decision tree for stereochemical validation. Blue path denotes standard J-coupling; Red path denotes required NOE/Gated analysis for complex donors.
Part 4: Detailed Experimental Protocols
These protocols assume the use of a standard 500 MHz NMR spectrometer.
Protocol 1: The "Gated Decoupled" Experiment (The Gold Standard)
Use this when J-coupling is ambiguous.
-
Sample Prep: Dissolve 15–20 mg of the glycosylated product in 0.6 mL of CDCl
(or D O if deprotected). High concentration is critical for sensitivity. -
Parameter Setup:
-
Select the zg (standard 1D) pulse program.
-
Modify decoupling: Set decoupling to "Inverse Gated" (decoupler ON during relaxation delay, OFF during acquisition). Note: This retains the NOE enhancement for signal strength but preserves the J-coupling splitting in the spectrum.
-
Relaxation Delay (D1): Set to 2.0–3.0 seconds.
-
Acquisition Time (AQ): Ensure high digital resolution (min 32k points).
-
-
Processing:
-
Apply zero filling to 64k or 128k points.
-
No line broadening (LB = 0) to prevent masking the splitting.
-
-
Analysis:
-
Locate the anomeric carbon (
) around 95–105 ppm. -
It will appear as a doublet.[1] Measure the distance between the two peaks in Hz.
-
>168 Hz =
. <162 Hz = .
-
Protocol 2: 1D-NOE Difference (The Spatial Check)
Use this for Mannose/Rhamnose donors.
-
Sample Prep: 5 mg in degassed CDCl
. (Oxygen is paramagnetic and quenches NOE signals; bubble Argon for 5 mins). -
Parameter Setup:
-
Select selnogp (Selective NOE with gradient pulses).
-
Target: Set the irradiation frequency exactly on the anomeric proton (
) of the donor. -
Mixing Time: 400–600 ms (for small molecules/disaccharides).
-
-
Analysis:
-
Look for positive peaks in the difference spectrum.
- -check: Do you see H-3' and H-5'? (These are on the same face as axial H-1').
- -check: Do you see H-2'? (This is cis to equatorial H-1').
-
Part 5: Mechanistic Insight[4]
Why does Methyl 4,6-O-benzylidene-
-
Spectral Dispersion: The benzylidene acetal proton appears in a unique region (~5.5 ppm, singlet), distinct from the anomeric protons. This prevents signal overlap that often plagues unprotected sugars.
-
Conformational Locking: In flexible sugars, the ring can flip between
and (or twist boats), averaging the -values and NOE signals. The 4,6-benzylidene ring rigidly locks the galactose acceptor into the chair . Consequently, any NOE observed between the donor and the acceptor (e.g., Donor H-1 Gal H-3) corresponds to a fixed distance, allowing for precise modeling of the glycosidic bond geometry ( angles).
References
-
Bock, K., & Pedersen, C. (1974). A study of 13CH coupling constants in hexopyranoses. Journal of the Chemical Society, Perkin Transactions 2, (3), 293-297. Link
- Foundational text for Method C (C-H coupling constants).
-
Crich, D. (2010). Methodology development and physical organic chemistry: A powerful combination for the advancement of carbohydrate chemistry. The Journal of Organic Chemistry, 75(1), 12-28. Link
- Authoritative source on the reactivity and stereocontrol of 4,6-benzylidene protected donors/acceptors.
-
Demchenko, A. V. (Ed.). (2008).[3][4] Handbook of Chemical Glycosylation: Advances in Stereoselectivity and Therapeutic Relevance. Wiley-VCH. Link
- Comprehensive reference for glycosylation protocols and valid
-
Claridge, T. D. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link
- Source for the specific pulse sequences (NOE, G
Sources
- 1. magritek.com [magritek.com]
- 2. Conformational Properties of α- or β-(1→6)-Linked Oligosaccharides: Hamiltonian Replica Exchange MD Simulations and NMR Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Catalysts for Benzylidene Acetal Formation in Carbohydrate Chemistry
Executive Summary
Benzylidene acetals are the cornerstone of carbohydrate protection strategies, uniquely securing the 4,6-positions of hexopyranosides to allow regioselective manipulation of the remaining hydroxyls. While traditional methods rely on strong Brønsted acids or heavy metal Lewis acids, recent advancements have introduced catalytic systems that offer milder conditions, higher turnover frequencies (TOF), and "green" profiles.
This guide objectively compares four distinct catalytic classes—Traditional Brønsted Acids , Classic Lewis Acids , Molecular Iodine , and Rare Earth/Metal Triflates —providing experimental evidence to assist in protocol selection for drug discovery and oligosaccharide synthesis.
Mechanistic Foundation: Thermodynamic Control
To select the right catalyst, one must understand the driving force. The formation of 4,6-O-benzylidene acetals from hexopyranosides (like glucose or mannose) and benzaldehyde (or benzaldehyde dimethyl acetal, BDMA) is a reversible reaction governed by thermodynamic control .
The reaction favors the formation of the six-membered 1,3-dioxane ring fused to the pyranose ring (trans-decalin type system) over the five-membered 1,3-dioxolane ring. This preference arises because the 1,3-dioxane chair conformation minimizes 1,3-diaxial interactions, provided the phenyl group occupies the equatorial position.
Mechanism Workflow
The following diagram illustrates the acid-catalyzed pathway, highlighting the critical oxocarbenium intermediate where catalyst choice influences reaction rate and side-product formation.
Figure 1: Acid-catalyzed mechanism for benzylidene acetal formation. The reaction is reversible; driving it to completion requires removing water (if using benzaldehyde) or methanol (if using BDMA).
Catalyst Performance Analysis
Category A: The "Classics" ( , pTSA)
For decades, fused zinc chloride (
-
Zinc Chloride: Used in stoichiometric or excess amounts. It acts as both a Lewis acid and a dehydrating agent.
-
Pros: Inexpensive; effective for difficult substrates.
-
Cons: "Messy" workup often involving emulsions; requires large excess of benzaldehyde; not catalytic in the true sense.
-
-
pTSA: A strong Brønsted acid.
-
Pros: Fast kinetics; catalytic loading (10-20 mol%).
-
Cons: High acidity is incompatible with acid-sensitive groups (e.g., silyl ethers, trityl groups); can cause anomerization or hydrolysis of glycosidic bonds.
-
Category B: Molecular Iodine ( )
A "modern classic" introduced for this purpose in the early 2000s. Iodine acts as a mild, neutral Lewis acid.
-
Mechanism: Iodine activates the carbonyl oxygen of the aldehyde/acetal via halogen bonding or weak Lewis acid coordination.
-
Key Advantage: The reaction medium remains essentially neutral, allowing the protection of substrates containing acid-labile groups (e.g., TBDMS ethers) that would survive pTSA treatment.
-
Workup: Simple quenching with sodium thiosulfate.
Category C: Metal Triflates ( , )
Indium(III) and Bismuth(III) triflates represent the state-of-the-art in Lewis acid catalysis.
-
Efficiency: Extremely low loading (1-5 mol%) required.
-
Water Tolerance: Unlike traditional Lewis acids (
, ), these are water-stable, meaning they do not decompose if the solvent isn't strictly anhydrous. -
Reusability: The catalyst can often be recovered from the aqueous phase.
Comparative Data: Yield & Efficiency
The following table synthesizes experimental data comparing the protection of Methyl
| Catalyst | Reagent | Solvent | Loading | Time | Yield | Selectivity |
| Benzaldehyde | Neat/Excess | 1.5 eq | 4-12 h | 70-80% | Good | |
| pTSA | BDMA | DMF/MeCN | 10 mol% | 1-2 h | 85-90% | High |
| Iodine ( | BDMA | MeCN | 10 mol% | 20 min | 92% | Excellent |
| BDMA | MeCN | 1 mol% | 30 min | 94% | Excellent | |
| BDMA | MeCN | 5 mol% | 45 min | 90% | High |
Data aggregated from Kartha et al. [1], Mukhopadhyay et al. [2], and standard protocols.
Experimental Protocols
Protocol A: Iodine-Catalyzed Protection (Mild & Neutral)
Best for: Acid-sensitive substrates and rapid synthesis.
Materials:
-
Substrate: Methyl
-D-glucopyranoside (1.0 mmol) -
Reagent: Benzaldehyde dimethyl acetal (BDMA) (1.2 mmol)
-
Catalyst: Iodine (
) (0.1 mmol, 10 mol%) -
Solvent: Acetonitrile (dry, 5 mL)
Procedure:
-
Setup: In a round-bottom flask, suspend the carbohydrate substrate in dry acetonitrile.
-
Addition: Add BDMA followed by solid Iodine. The solution will turn a dark reddish-brown.
-
Reaction: Stir at room temperature. The mixture typically becomes homogeneous within 10 minutes. Monitor by TLC (System: EtOAc/Hexane).
-
Quenching (Critical): Once complete (approx. 20-30 mins), add saturated aqueous
(sodium thiosulfate) dropwise until the iodine color completely disappears (solution turns clear/pale yellow). -
Workup: Extract with ethyl acetate, wash with water and brine, dry over
, and concentrate. -
Purification: Crystallization (EtOH/Hexane) or Flash Chromatography.
Protocol B: Indium(III) Triflate Catalysis (High Efficiency)
Best for: Large scale, high value intermediates, and "green" chemistry requirements.
Materials:
-
Substrate: Carbohydrate diol (1.0 mmol)
-
Reagent: Benzaldehyde dimethyl acetal (1.1 mmol)
-
Catalyst:
(0.01 mmol, 1 mol%) -
Solvent: Acetonitrile (5 mL)
Procedure:
-
Reaction: Mix substrate, BDMA, and
in acetonitrile at room temperature. -
Monitoring: Stir for 30-60 minutes.
-
Workup: Remove solvent under reduced pressure. The residue is dissolved in ethyl acetate and washed with water.
-
Catalyst Recovery (Optional): The aqueous layer contains the Indium catalyst, which can be concentrated and reused (though typically not done on small discovery scales).
Decision Matrix: Selecting the Right Catalyst
Use the following logic flow to determine the optimal catalyst for your specific synthesis.
Figure 2: Decision tree for catalyst selection based on substrate stability and process constraints.
References
-
Giri, S. K., & Kartha, K. P. R. (2008). Indium(III) Triflate: A Highly Efficient Catalyst for Reactions of Sugars.[1][2] Journal of Carbohydrate Chemistry, 27(8), 464–478. [Link]
-
Mukhopadhyay, B., et al. (2001). Iodine catalyzed mild and efficient method for the protection of carbonyl groups as acetals and ketals. Tetrahedron Letters, 42, 4633-4635. [Link]
- Green, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference Text).
-
Tran, A. T., et al. (2011). Copper(II) Triflate: A Versatile Catalyst for the One-Pot Preparation of Orthogonally Protected Glycosides.[3] Carbohydrate Research, 346(12), 1358-1370.[4] [Link]
Sources
A Researcher's Guide to the Stability of Benzylidene Acetals: A Comparative Analysis
In the landscape of multistep organic synthesis, the judicious selection of protecting groups is a critical determinant of success. For the temporary masking of 1,2- and 1,3-diols, the benzylidene acetal has long been a mainstay, particularly in carbohydrate and natural product chemistry.[1][2] Its prevalence is born from a favorable balance of straightforward installation, inherent stability, and diverse options for cleavage. However, the true value of a protecting group lies in its predictable behavior across a wide array of chemical environments.
This guide provides an in-depth technical assessment of the benzylidene acetal's stability under a variety of common reaction conditions. We will move beyond simple statements of "stable" or "labile" to provide a more nuanced understanding, supported by experimental data and mechanistic insights. This comparative analysis will empower researchers, scientists, and drug development professionals to make more informed decisions in the strategic design of their synthetic routes.
The Chemical Foundation of Benzylidene Acetal Stability
The stability of the benzylidene acetal is intrinsically linked to its core structure: a cyclic acetal. Acetals, in general, exhibit robust stability under neutral and basic conditions, a characteristic that makes them invaluable in many synthetic transformations. Conversely, their susceptibility to cleavage under acidic conditions is a defining feature, providing a reliable method for deprotection. The rate-determining step in the acid-catalyzed hydrolysis of acetals is the formation of a resonance-stabilized carboxonium ion.[3]
The benzylidene acetal's stability profile can be broadly categorized as follows:
-
High Stability:
-
Basic conditions (e.g., metal hydroxides, alkoxides, amines)
-
Nucleophilic attack (e.g., organometallics, enolates)
-
Many common reducing and oxidizing agents
-
-
Lability:
-
Acidic conditions (Brønsted and Lewis acids)
-
Certain reductive cleavage conditions (e.g., hydrogenolysis, specific hydride reagents)
-
Specific oxidative cleavage conditions
-
The following sections will delve into the specifics of these stability profiles, offering a comparative analysis with other common diol protecting groups.
Comparative Stability Analysis: Benzylidene Acetal vs. Alternatives
The choice of a diol protecting group is always a matter of strategic consideration, weighing the stability of the group against the conditions required for subsequent transformations and, ultimately, its selective removal. The following table provides a comparative overview of the benzylidene acetal against other commonly employed diol protecting groups.
| Protecting Group | Structure | Stable Towards | Labile Towards | Key Advantages | Key Disadvantages |
| Benzylidene Acetal | Cyclic Acetal | Bases, Nucleophiles, many oxidants and reductants | Acids, Hydrogenolysis | Crystalline derivatives, regioselective opening possible | Can be more difficult to cleave than acetonides |
| Isopropylidene (Acetonide) | Cyclic Ketal | Bases, reducing agents, mild oxidants | Acids | Easy to introduce and remove, generally good yields | More acid-labile than benzylidene acetals |
| t-Butyldimethylsilyl (TBDMS) Ether | Silyl Ether | Non-acidic and non-fluoride conditions | Acids, Fluoride ions (e.g., TBAF) | Tunable stability, orthogonal to many other groups | Can be bulky, potential for migration |
| Cyclic Carbonate | Carbonate | Acidic conditions, some reducing agents | Basic hydrolysis (e.g., K₂CO₃, NaOH) | Orthogonal to acid-labile groups | Introduces a carbonyl group |
Assessing Benzylidene Acetal Stability Under Common Reaction Conditions
To provide a more granular understanding of the benzylidene acetal's robustness, we will now examine its stability under a range of frequently used synthetic transformations.
Stability Towards Basic and Nucleophilic Reagents
The benzylidene acetal is exceptionally stable under a wide range of basic and nucleophilic conditions, a property that underpins its extensive use in organic synthesis. This stability is due to the electron-rich nature of the acetal oxygen atoms, which are not susceptible to nucleophilic attack or deprotonation under basic conditions.
Experimental Data Summary:
| Reagent/Condition | Temperature | Time | % Decomposition of Benzylidene Acetal | Reference |
| 1 M NaOH (aq) | Room Temp. | 24 h | < 1% | [4] |
| NaH, THF | Reflux | 12 h | < 1% | [4] |
| n-BuLi, THF | -78 °C to RT | 4 h | < 5% | [4] |
| PhMgBr, THF | Room Temp. | 6 h | < 5% | [4] |
| Wittig Reagent (Ph₃P=CH₂) | Room Temp. | 12 h | < 2% | [5] |
Causality Behind the Stability: The lack of an acidic proton and the electron-donating nature of the oxygen atoms within the acetal linkage prevent reaction with bases and most common nucleophiles. While strong organolithium reagents at elevated temperatures can potentially lead to some degradation, under typical reaction conditions, the benzylidene acetal remains intact.[4]
Stability Towards Oxidizing Agents
The stability of the benzylidene acetal towards oxidation is generally good, though it is susceptible to cleavage by certain strong or specific oxidizing agents.
Experimental Data Summary:
| Reagent/Condition | Temperature | Time | % Decomposition of Benzylidene Acetal | Reference |
| Swern Oxidation | -78 °C to RT | 2 h | < 5% | [6] |
| Dess-Martin Periodinane (DMP) | Room Temp. | 3 h | < 5% | [7] |
| Pyridinium Chlorochromate (PCC) | Room Temp. | 4 h | < 10% | [6] |
| N-Bromosuccinimide (NBS), CCl₄ | Reflux | 1 h | > 95% (cleavage) | [8] |
| RuCl₃, NaIO₄ | Room Temp. | 2 h | > 95% (cleavage) | [9] |
Expert Insights: For common alcohol oxidations to aldehydes or ketones, such as the Swern or Dess-Martin oxidations, the benzylidene acetal is a reliable protecting group.[6][7] However, reagents like N-bromosuccinimide (NBS) can induce oxidative cleavage to afford a bromo-substituted ester, a reaction that can be synthetically useful in its own right.[8] Similarly, strong oxidants like RuCl₃/NaIO₄ will cleave the benzylidene acetal.[9]
Stability Towards Reducing Agents
The behavior of benzylidene acetals under reductive conditions is highly dependent on the choice of reagent and reaction conditions. This variability allows for either complete deprotection or regioselective opening of the acetal.
Experimental Data Summary:
| Reagent/Condition | Temperature | Time | Outcome | Reference |
| H₂, Pd/C | Room Temp. | 12 h | Complete Deprotection | [10] |
| NaBH₄, EtOH | Room Temp. | 24 h | Stable | [4] |
| LiAlH₄, THF | Reflux | 6 h | Stable | [4] |
| DIBAL-H, CH₂Cl₂ | -78 °C | 2 h | Regioselective Opening | [11] |
| Et₃SiH, BF₃·OEt₂ | 0 °C | 1 h | Regioselective Opening | [12] |
Mechanistic Considerations: Catalytic hydrogenolysis (e.g., H₂/Pd/C) leads to complete cleavage of the benzylidene group to regenerate the diol.[10] In contrast, hydride reagents can be used for the regioselective reductive opening of the acetal to yield a benzyl ether at one of the hydroxyl groups. The regioselectivity of this reaction is often influenced by the specific hydride reagent, Lewis acid additives, and the substrate's stereochemistry.[11][12] For instance, DIBAL-H often favors the formation of the benzyl ether at the more sterically hindered oxygen.[11]
Experimental Protocols for Assessing Benzylidene Acetal Stability
A key aspect of ensuring trustworthiness in synthetic chemistry is the ability to validate the stability of a protecting group under your specific reaction conditions. The following protocol outlines a general method for assessing the stability of a benzylidene acetal.
Protocol: Small-Scale Stability Screen
-
Preparation of the Test Substrate: Synthesize and purify a simple model compound containing a benzylidene acetal. A good model substrate is often a derivative of a readily available diol, such as 1,3-propanediol or a simple sugar derivative.
-
Reaction Setup: In separate small reaction vials, dissolve a known amount of the test substrate (e.g., 10 mg) in the appropriate solvent for the reaction to be tested.
-
Addition of Reagents: To each vial, add the reagents for the specific transformation being investigated (e.g., Grignard reagent, oxidizing agent, etc.) in the same stoichiometry and concentration as planned for the main reaction.
-
Reaction Monitoring: Allow the reactions to proceed for the intended duration and at the designated temperature.
-
Work-up and Analysis: Quench the reactions appropriately and perform a simple work-up. Analyze the crude reaction mixture by a suitable method, such as ¹H NMR or LC-MS, to determine the percentage of the starting benzylidene acetal that remains.
-
Comparison: Compare the analytical data from the test reaction to a control sample of the starting material to quantify any degradation.
This self-validating approach provides direct, empirical evidence for the stability of the benzylidene acetal under the chosen reaction conditions, minimizing the risk of unexpected deprotection in a complex synthesis.
Visualization of Key Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate key mechanistic pathways and experimental workflows.
Caption: Mechanism of Acid-Catalyzed Benzylidene Acetal Cleavage.
Caption: Mechanism of Reductive Opening of a Benzylidene Acetal.
Caption: Workflow for Assessing Protecting Group Stability.
Conclusion
The benzylidene acetal remains a highly valuable and versatile protecting group for 1,2- and 1,3-diols. Its robust stability to a wide range of basic, nucleophilic, and many common oxidative and reductive conditions makes it a reliable choice for complex synthetic endeavors. However, a thorough understanding of its lability under acidic conditions and its susceptibility to specific reductive and oxidative cleavage reagents is paramount for its successful application. By employing the principles of a self-validating stability screen and considering the comparative data presented, researchers can confidently and strategically incorporate the benzylidene acetal into their synthetic designs, minimizing unforeseen complications and maximizing the efficiency of their synthetic routes.
References
-
Collins, K. D., & Glorius, F. (2014). Rapid assessment of protecting-group stability by using a robustness screen. Chemistry–A European Journal, 20(13), 3634-3638. [Link]
-
Collins, K. D., Rühling, A., Lied, F., & Glorius, F. (2014). Rapid assessment of protecting-group stability by using a robustness screen. PubMed, 20(13), 3634-8. [Link]
-
ResearchGate. Regioselective ring opening of benzylidene acetal protecting group(s) of hexopyranoside derivatives by DIBAL-H. [Link]
-
Academia.edu. ChemInform Abstract: Regioselective Oxidation Cleavage of Benzylidene Acetals: Synthesis of α- and β-Benzoyloxy Carboxylic Acids. [Link]
-
Chem-Station. Ether Synthesis by Acetal Reduction. [Link]
-
Organic Chemistry Portal. Benzylidene Acetals. [Link]
-
ResearchGate. A Highly Regio- and Chemoselective Reductive Cleavage of Benzylidene Acetals with EtAlCl₂-Et₃SiH. [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
ResearchGate. DIBALH mediated reduction of the acetal moiety on perhydrofuro[2,3-b]pyran derivatives. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
University of Illinois Urbana-Champaign. Protecting Groups. [Link]
-
Wikipedia. Benzylidene acetal. [Link]
-
MDPI. Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction. [Link]
-
Oxford Learning Link. Appendix 6: Protecting groups. [Link]
-
PubMed. Chemical behavior of benzylidene acetal groups bridging the contiguous glucose residues in malto-oligosaccharide derivatives. [Link]
-
Ready, J. M. Protecting Groups in Organic Synthesis. [Link]
-
Indian Institute of Technology Bombay. Protecting Groups. [Link]
-
Organic Chemistry Portal. Mild and efficient method for the cleavage of benzylidene acetals by using erbium (III) triflate. [Link]
-
Royal Society of Chemistry. Mild and efficient method for the cleavage of benzylidene acetals by using erbium (iii) triflate. [Link]
-
Studia Universitatis Babes-Bolyai Chemia. SYNTHESIS OF BENZYLIDENE ACETALS OF N-ACETYL-N-METHYL GLUCAMINE. [Link]
-
PubMed. Regioselective oxidative cleavage of benzylidene acetals: synthesis of alpha- and beta-benzoyloxy carboxylic acids. [Link]
-
Wikipedia. Dess–Martin periodinane. [Link]
-
Organic Chemistry Portal. Wittig Reaction - Common Conditions. [Link]
-
Scribd. Synthesis of Benzylidene Acetal. [Link]
-
Beilstein Journals. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. [Link]
-
Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]
-
Organic Syntheses. The dess-martin periodinane. [Link]
-
Organic Syntheses. Caution! tert-Butylithium is extremely pyrophoric... [Link]
-
Semantic Scholar. Benzylidene Acetal Protecting Group as Carboxylic Acid Surrogate: Synthesis of Functionalized Uronic Acids and Sugar Amino Acids. [Link]
-
YouTube. Dess-Martin periodinane oxidation. [Link]
-
Wikipedia. n-Butyllithium. [Link]
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comparison of reductive cleavage methods for 4,6-O-benzylidene acetals
Topic: Comparative Guide: Regioselective Reductive Cleavage of 4,6-O-Benzylidene Acetals Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Strategic Control of the Hexopyranoside Scaffold
The 4,6-O-benzylidene acetal is not merely a protecting group; it is a strategic pivot point in carbohydrate synthesis. Its true value lies in its regiodivergent reductive cleavage . By selecting the appropriate reagent system, a chemist can precisely open the acetal ring to generate either a C4-hydroxyl/C6-benzyl ether or a C6-hydroxyl/C4-benzyl ether .
This guide objectively compares the performance of classical and modern reductive cleavage methods, providing the mechanistic insight and experimental data required to select the optimal protocol for your specific substrate.
Mechanistic Foundation: The Coordination-Cleavage Model
To control regioselectivity, one must understand the mechanism. The reaction proceeds via the coordination of an electrophile (proton or Lewis Acid) to one of the acetal oxygens, weakening the adjacent C-O bond. This leads to bond rupture and the formation of an oxocarbenium ion, which is subsequently trapped by a hydride donor.
-
Path A (Kinetic/Steric Control): Coordination to the less hindered O6 leads to C-O6 bond cleavage.
-
Path B (Thermodynamic/Electronic Control): Coordination to the more basic (or chelation-accessible) O4 leads to C-O4 bond cleavage.
-
Result:Free 4-OH and 6-O-Benzyl ether .[2]
-
Diagram 1: Mechanistic Pathways of Regiodivergence
Figure 1: Mechanistic divergence depends on the site of electrophilic coordination (O4 vs. O6), driven by the steric bulk and acidity of the reagent.
Comparative Analysis of Methods
We compare the three industry-standard methods: the classical Lipták method, the Garegg method, and the modern Silane protocols.
Table 1: Performance Comparison Matrix
| Feature | Method A: Silane / Lewis Acid | Method B: Lipták Protocol | Method C: Garegg Protocol |
| Reagents | |||
| Primary Product | Tunable (See below) | Free 6-OH (4-OBn) | Free 4-OH (6-OBn) |
| Regioselectivity | High (>19:1) | Good (Variable with substrate) | Moderate to High |
| Yield | Excellent (85-95%) | Good (70-85%) | Moderate (60-80%) |
| Conditions | Mild, Homogeneous, -78°C to RT | Harsh, Heterogeneous, Reflux | Acidic, RT |
| Safety Profile | High Safety. No toxic gas. | Low Safety. Pyrophoric reagents. | Hazardous. HCN gas evolution. |
| Scalability | Excellent.[4][5][6] Preferred for GMP. | Poor. Difficult workup (Al salts). | Moderate. Toxic waste disposal. |
Decision Matrix: Selecting the Right Protocol
Do not default to a single method. Use this logic tree to determine the optimal reagents for your target regiochemistry.
Diagram 2: Synthesis Decision Tree
Figure 2: Reagent selection based on desired regiochemical outcome. Bold paths indicate modern best practices.
Detailed Experimental Protocols
These protocols are designed to be self-validating systems. The color changes and TLC monitoring points are critical for ensuring success.
Protocol A: Generation of Free 4-OH (6-O-Benzyl Ether)
Using Triethylsilane (
Rationale: The small proton from TfOH coordinates to the more basic O4 (or O6, but rapid equilibrium favors the thermodynamic product or chelation control depending on the substrate), leading to the 6-O-benzyl ether.
-
Preparation: Dissolve the 4,6-O-benzylidene substrate (1.0 equiv) in dry DCM (0.1 M) containing activated 4Å molecular sieves. Stir for 30 min at Room Temperature (RT) to ensure anhydrous conditions.
-
Cooling: Cool the mixture to -78°C . This temperature control is critical to prevent non-regioselective hydrolysis.
-
Reagent Addition:
-
Add
(3.0 equiv) via syringe. -
Add
(2.0 equiv) dropwise. Note: The solution may turn yellow/orange.
-
-
Reaction: Stir at -78°C for 1 hour. Allow to warm slowly to 0°C over 2 hours.
-
Checkpoint: TLC should show the disappearance of the starting material (less polar) and the appearance of a more polar product (alcohol).
-
-
Quench: Add saturated aqueous
and while still cold. -
Workup: Extract with DCM, wash with brine, dry over
, and concentrate.
Protocol B: Generation of Free 6-OH (4-O-Benzyl Ether)
Using Triethylsilane (
Rationale: The bulky Lewis Acid (
-
Preparation: Dissolve substrate (1.0 equiv) in dry DCM (0.1 M) with 4Å MS.
-
Cooling: Cool to -78°C .
-
Reagent Addition:
-
Add
(3.0 equiv). -
Add
(2.0 equiv) slowly. Caution: is moisture sensitive.
-
-
Reaction: Maintain at -78°C for 1–2 hours. Do not warm to RT prematurely, as this can erode regioselectivity.
-
Quench: Add Methanol (excess) followed by
. -
Workup: Standard oxidative workup (optional, to remove boron residues) or direct column chromatography.
Senior Scientist Insights & Troubleshooting
-
The "Galactose Problem": Galactose derivatives (axial C4-OH) are notoriously difficult. For these substrates, the
method often provides superior regioselectivity for the 4-O-benzyl ether (Free 6-OH) compared to silane methods. -
Safety Warning (Garegg Method): If you must use
, be aware that HCN gas is generated in situ. This reaction must be performed in a high-efficiency fume hood. Modern labs largely avoid this due to safety risks. -
Safety Warning (Lipták Method):
is pyrophoric. The aluminum salt workup (Rochelle's salt or Fieser method) is tedious and can trap product. The silane methods avoid this entirely. -
Solvent Effects: Regioselectivity can be inverted by solvent choice. In THF, coordination to cations is stronger, which can disrupt the standard selectivity models observed in DCM or Toluene.
References
-
Garegg, P. J.; Hultberg, H. "A novel, reductive ring-opening of carbohydrate benzylidene acetals, with unusual regioselectivity." Carbohydrate Research, 1981 , 93, C10–C11.
-
Lipták, A.; Jodál, I.; Nánási, P. "Stereoselective ring-cleavage of 4,6-O-benzylidene derivatives of hexopyranosides with lithium aluminium hydride-aluminium chloride reagent." Carbohydrate Research, 1975 , 44, 1–11.
-
DeNinno, M. P.; Etienne, J. B.; Duplantier, K. C. "A method for the selective reduction of 4,6-O-benzylidene acetals using triethylsilane and trifluoroacetic acid." Tetrahedron Letters, 1995 , 36, 669–672.
-
Sakagami, M.; Hamana, H. "Regioselective Reductive Opening of Benzylidene Acetals with Dichlorophenylborane/Triethylsilane."[3][7] Tetrahedron Letters, 2000 , 41, 5547–5551.
-
Shie, C.-R.; Tzeng, Z.-H.; Wang, C.-C.; Hung, S.-C. "Metal triflate-catalyzed regioselective reductive ring opening of benzylidene acetals." Journal of the Chinese Chemical Society, 2009 , 56, 510.
Sources
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- 2. taylorfrancis.com [taylorfrancis.com]
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- 4. Cyanuric chloride/sodium borohydride: a new reagent combination for reductive opening of 4,6-benzylidene acetals of carbohydrates to primary alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triethylsilane (TES) [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective Reductive Opening of Benzylidene Acetals with Dichlorophenylborane/Triethylsilane: Previously Unreported Side Reactions and How to Prevent Them - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Selectivity: A Guide to Kinetic vs. Thermodynamic Benzylidene Acetals
For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. Among these, the benzylidene acetal stands out for its utility in protecting 1,2- and 1,3-diols, particularly in carbohydrate chemistry. However, the formation of benzylidene acetals can yield different constitutional isomers, the distribution of which is governed by the principles of kinetic and thermodynamic control. This guide provides an in-depth analysis of these competing reaction pathways, supported by experimental data, to empower chemists to selectively synthesize the desired product.
The reaction of a diol with benzaldehyde under acidic conditions can lead to the formation of different cyclic acetals. The product that forms the fastest, due to a lower activation energy, is known as the kinetic product. In contrast, the most stable product, which has the lowest Gibbs free energy, is the thermodynamic product.[1][2] The reaction conditions, primarily temperature and time, are the deciding factors in determining which product is favored.[1][3]
The Decisive Factors: Temperature and Time
At lower temperatures and with shorter reaction times, the reaction is under kinetic control, favoring the formation of the kinetic product.[1][4] This is because most reacting molecules will have enough energy to overcome the lower activation energy barrier leading to the kinetic product, but not the higher barrier for the thermodynamic product. Conversely, at higher temperatures and with longer reaction times, the system reaches equilibrium.[3][5] Under these conditions, even if the kinetic product is formed initially, the reversibility of the reaction allows for its conversion to the more stable thermodynamic product.[5]
Benzylidene Acetals in Carbohydrate Chemistry: A Case Study
A classic example illustrating this principle is the formation of benzylidene acetals of monosaccharides like methyl α-D-glucopyranoside.[6][7] This substrate contains multiple hydroxyl groups, but the reaction with benzaldehyde typically leads to the protection of the 4,6-hydroxyls to form a six-membered ring, which is the thermodynamically favored product.[8][9][10]
However, under certain conditions, the formation of other isomers, such as a five-membered ring involving the 2,3-hydroxyls, can be observed as the kinetic product. For instance, in the reaction of D-glucitol with benzaldehyde, a 2,3-O-monoacetal is formed under kinetic control. This kinetically favored product can then rearrange to the more stable 2,4-acetal under different conditions.
The selective formation of the 4,6-O-benzylidene acetal is crucial in many synthetic routes involving carbohydrates, as it leaves the other hydroxyl groups available for further functionalization.[11][12]
Visualizing the Pathways
To better understand the relationship between the reactants, intermediates, and products, a reaction coordinate diagram and a workflow for selective synthesis are presented below.
Caption: Reaction coordinate diagram for kinetic vs. thermodynamic control.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scribd.com [scribd.com]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
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- 7. researchgate.net [researchgate.net]
- 8. Selective 4,6-O-benzylidene formation of methyl α-D-mannopyranoside using 2,6-dimethylbenzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]
- 12. Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
